molecular formula C6H7NO3 B1306213 2,5-Dimethyl-1,3-oxazole-4-carboxylic acid CAS No. 23000-14-8

2,5-Dimethyl-1,3-oxazole-4-carboxylic acid

Cat. No.: B1306213
CAS No.: 23000-14-8
M. Wt: 141.12 g/mol
InChI Key: LHGRUGVXZLHYKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dimethyl-1,3-oxazole-4-carboxylic acid is a useful research compound. Its molecular formula is C6H7NO3 and its molecular weight is 141.12 g/mol. The purity is usually 95%.
The exact mass of the compound 2,5-Dimethyl-1,3-oxazole-4-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,5-Dimethyl-1,3-oxazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Dimethyl-1,3-oxazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dimethyl-1,3-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3/c1-3-5(6(8)9)7-4(2)10-3/h1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHGRUGVXZLHYKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40383687
Record name 2,5-dimethyl-1,3-oxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23000-14-8
Record name 2,5-dimethyl-1,3-oxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-Dimethyl-1,3-oxazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2,5-Dimethyl-1,3-oxazole-4-carboxylic acid CAS number

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2,5-Dimethyl-1,3-oxazole-4-carboxylic acid

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2,5-Dimethyl-1,3-oxazole-4-carboxylic acid, a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. We will delve into its core properties, synthesis, reactivity, and applications, offering field-proven insights and detailed protocols to empower your research and development endeavors.

Introduction: The Versatility of a Substituted Oxazole

2,5-Dimethyl-1,3-oxazole-4-carboxylic acid belongs to the oxazole family, a class of five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The specific substitution pattern of this molecule—two methyl groups at positions 2 and 5, and a carboxylic acid at position 4—creates a unique chemical scaffold. This structure is not merely a synthetic curiosity; it serves as a valuable building block for creating more complex molecules with tailored biological activities. The oxazole ring is a well-established pharmacophore, and its derivatives have shown a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The presence of the carboxylic acid group further enhances its utility, providing a reactive handle for esterification, amidation, and other coupling reactions, making it a versatile intermediate in drug discovery pipelines.[3]

Core Chemical Identity and Physicochemical Properties

Precise identification is paramount in scientific research. The fundamental properties of 2,5-Dimethyl-1,3-oxazole-4-carboxylic acid are summarized below, providing a clear data-centric foundation for its use.

IdentifierValueSource
CAS Number 23000-14-8[4][5][6][7]
Molecular Formula C₆H₇NO₃[4][5][6]
Molecular Weight 141.126 g/mol [6][7]
IUPAC Name 2,5-dimethyl-1,3-oxazole-4-carboxylic acid[6][7]
Synonyms 4-Carboxy-2,5-dimethyl-1,3-oxazole[6][7]
Physical Form White to off-white solid[3]
Solubility Soluble in polar solvents[3]
InChI Key LHGRUGVXZLHYKE-UHFFFAOYSA-N[4][6][7]
SMILES CC1=C(C(=O)O)N=C(O1)C[3][6][7]

Synthesis and Mechanistic Considerations

The synthesis of substituted oxazoles can be approached through various classical methods. For 2,5-Dimethyl-1,3-oxazole-4-carboxylic acid, a plausible and robust approach is a variation of the Robinson-Gabriel synthesis, which involves the cyclization of an α-acylamino ketone. This method provides excellent control over the substitution pattern of the resulting oxazole ring.

Conceptual Synthetic Workflow

The logical pathway to the target molecule involves the formation of a key intermediate, an α-acylamino acetoacetate, followed by a dehydration and cyclization step. This process is efficient and relies on readily available starting materials.

G cluster_0 Step 1: N-Acetylation cluster_1 Step 2: Cyclization & Dehydration cluster_2 Step 3: Saponification Start Ethyl 2-aminoacetoacetate Intermediate Ethyl 2-acetamidoacetoacetate Start->Intermediate Acetylation Reagent1 Acetic Anhydride Reagent1->Intermediate Intermediate2 Ethyl 2,5-dimethyl- 1,3-oxazole-4-carboxylate Intermediate->Intermediate2 Robinson-Gabriel Cyclization Reagent2 H₂SO₄ (conc.) Reagent2->Intermediate2 Final 2,5-Dimethyl-1,3-oxazole- 4-carboxylic acid Intermediate2->Final Hydrolysis Reagent3 1. NaOH (aq) 2. HCl (aq) Reagent3->Final

Caption: Synthetic pathway for 2,5-Dimethyl-1,3-oxazole-4-carboxylic acid.

Detailed Experimental Protocol (Illustrative)

This protocol is a self-validating system. Each step includes purification and characterization checkpoints to ensure the integrity of the intermediates and the final product.

Objective: To synthesize 2,5-Dimethyl-1,3-oxazole-4-carboxylic acid.

Materials:

  • Ethyl 2-aminoacetoacetate hydrochloride

  • Acetic anhydride

  • Pyridine

  • Concentrated Sulfuric Acid

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl)

  • Diethyl ether

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Step 1: Synthesis of Ethyl 2-acetamidoacetoacetate

  • Rationale: The initial step is the N-acetylation of the starting amino ester. Acetic anhydride is an efficient acetylating agent, and pyridine acts as a base to neutralize the HCl byproduct, driving the reaction to completion.

  • Procedure:

    • Suspend ethyl 2-aminoacetoacetate hydrochloride (1.0 eq) in dichloromethane (DCM).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add pyridine (2.2 eq) followed by the dropwise addition of acetic anhydride (1.1 eq).

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Monitor reaction completion by Thin Layer Chromatography (TLC).

    • Quench the reaction with water and separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to obtain pure ethyl 2-acetamidoacetoacetate.

Step 2: Cyclization to Ethyl 2,5-dimethyl-1,3-oxazole-4-carboxylate

  • Rationale: This is the key ring-forming step. Concentrated sulfuric acid acts as both a catalyst and a dehydrating agent to facilitate the intramolecular cyclization of the N-acylamino ketone to form the stable aromatic oxazole ring.

  • Procedure:

    • Add the purified ethyl 2-acetamidoacetoacetate (1.0 eq) to a flask.

    • Cool the flask to 0 °C and slowly add concentrated sulfuric acid (2.0 eq) with vigorous stirring, ensuring the temperature does not exceed 10 °C.

    • After the addition is complete, stir the mixture at room temperature for 4 hours.

    • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium carbonate.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic extracts, wash with brine, dry over MgSO₄, and concentrate in vacuo to yield the oxazole ester.

Step 3: Hydrolysis to 2,5-Dimethyl-1,3-oxazole-4-carboxylic acid

  • Rationale: The final step is a standard saponification (base-catalyzed hydrolysis) of the ethyl ester to the desired carboxylic acid. Subsequent acidification protonates the carboxylate salt to yield the final product.

  • Procedure:

    • Dissolve the crude ethyl 2,5-dimethyl-1,3-oxazole-4-carboxylate in a mixture of ethanol and water.

    • Add sodium hydroxide (1.5 eq) and heat the mixture to reflux for 2 hours.

    • Cool the reaction to room temperature and remove the ethanol under reduced pressure.

    • Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 with concentrated HCl.

    • The product will precipitate as a solid. Collect the solid by vacuum filtration.

    • Wash the solid with cold water and dry under vacuum to yield the final product, 2,5-Dimethyl-1,3-oxazole-4-carboxylic acid.

    • Validation: Confirm structure and purity via NMR spectroscopy, Mass Spectrometry, and Melting Point analysis.

Reactivity and Derivatization Potential

The true power of this molecule lies in its potential for further functionalization, serving as a scaffold for combinatorial library synthesis. The carboxylic acid is the primary reactive site for building molecular complexity.

G cluster_0 Amide Formation cluster_1 Ester Formation cluster_2 Acid Chloride Formation Core 2,5-Dimethyl-1,3-oxazole- 4-carboxylic acid Amide Amide Derivative Core->Amide Amidation Ester Ester Derivative Core->Ester Fischer Esterification AcidChloride Acid Chloride Intermediate Core->AcidChloride Chlorination Amine R-NH₂ Amine->Amide Coupling EDC, HOBt Coupling->Amide Alcohol R-OH Alcohol->Ester Catalyst H⁺ (cat.) Catalyst->Ester Reagent SOCl₂ or (COCl)₂ Reagent->AcidChloride AcidChloride->Amide AcidChloride->Ester

Caption: Key derivatization pathways from the carboxylic acid moiety.

The carboxylic acid group readily undergoes amidation with various amines using standard peptide coupling reagents (e.g., EDC, HOBt) or by first converting it to a more reactive acid chloride with thionyl chloride.[3] Similarly, esterification can be achieved under Fischer conditions with an alcohol and an acid catalyst.[3] These reactions open the door to a vast chemical space, allowing for the systematic modification of the molecule to probe structure-activity relationships (SAR) in drug development.

Applications in Scientific Research

The utility of 2,5-Dimethyl-1,3-oxazole-4-carboxylic acid and its derivatives is primarily centered on the field of medicinal chemistry.

  • Antimicrobial and Anti-Biofilm Agents: Oxazole derivatives have been isolated from natural sources and shown to possess antimicrobial properties.[8] Specifically, compounds with the 2,5-disubstituted oxazole-4-carboxylic acid core have demonstrated the ability to interfere with the formation of bacterial biofilms, such as those from Staphylococcus aureus.[8] This makes the scaffold a promising starting point for developing new agents to combat antibiotic resistance.

  • Antiviral Drug Discovery: The broader class of azole heterocycles, including oxadiazoles (a related isomer), are being actively investigated as antiviral agents. For instance, they have been used to develop inhibitors of viral proteases, such as the papain-like protease (PLpro) of SARS-CoV-2.[9] The structural rigidity and hydrogen bonding capabilities of the oxazole ring make it an attractive component for designing enzyme inhibitors.

  • Pharmaceutical Building Block: Due to its favorable chemical properties and proven biological relevance, this compound is considered a key building block in the synthesis of more complex and potent pharmaceutical agents.[3] Its structure can be found within larger molecules designed to target a range of diseases.

Safety, Handling, and Storage

As with any chemical reagent, proper handling is crucial for ensuring laboratory safety. The available safety data indicates that this compound requires careful management.

GHS Hazard Profile
Hazard ClassGHS CodeDescription
Acute Toxicity, OralH302Harmful if swallowed.[4][6]
Acute Toxicity, InhalationH332Harmful if inhaled.[4]
Skin Corrosion/IrritationH315Causes skin irritation.[4][6][10]
Serious Eye Damage/IrritationH319Causes serious eye irritation.[4][6][10]
Specific Target Organ ToxicityH335May cause respiratory irritation.[4][6]
Handling and Storage Recommendations
  • Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat.[10][11]

  • Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[11][12]

  • Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[10][11] Do not eat, drink, or smoke in the laboratory.[11]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11][12]

  • First Aid:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[11]

    • Skin: Wash with plenty of soap and water. If irritation occurs, seek medical advice.[10][11]

    • Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[11]

    • Ingestion: Rinse mouth. Call a poison center or doctor if you feel unwell.[11]

Conclusion

2,5-Dimethyl-1,3-oxazole-4-carboxylic acid is more than just a chemical compound; it is a versatile tool for innovation. Its robust synthesis, well-defined reactivity, and established role as a biologically relevant scaffold make it a high-value asset for researchers in drug discovery and materials science. By understanding its fundamental properties and leveraging its derivatization potential, scientists can continue to build upon the rich chemistry of the oxazole ring to develop novel solutions to pressing scientific challenges.

References

  • Novel synthesis of 1,3,4 oxadiazole derivatives poly (maleimide-co-methyl acrylate) with some carboxylic acids and their biological activity. (URL: [Link])

  • 2,5-Dimethyl-1,3-oxazole-4-carboxylic acid, 97%, Thermo Scientific. (URL: [Link])

  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - NIH. (URL: [Link])

  • Continuous Synthesis of 4-Cyclopropyl-1,2,5-Oxadiazole-3-Carboxylic Acid - ResearchGate. (URL: [Link])

  • A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids - Organic Chemistry Portal. (URL: [Link])

  • Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. (URL: [Link])

  • Macrooxazoles A-D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma - PubMed. (URL: [Link])

Sources

An In-Depth Technical Guide to the Solubility Profiling of 2,5-Dimethyl-1,3-oxazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The determination of a compound's solubility is a critical cornerstone in the landscape of drug discovery and development. It is a pivotal physicochemical parameter that profoundly influences bioavailability, formulation strategies, and the overall therapeutic efficacy of a potential drug candidate. This technical guide provides a comprehensive exploration of the solubility characteristics of 2,5-Dimethyl-1,3-oxazole-4-carboxylic acid (CAS No: 23000-14-8), a heterocyclic compound of interest in pharmaceutical research. While quantitative solubility data for this specific molecule is not extensively published, this guide will equip researchers, scientists, and drug development professionals with the foundational knowledge and detailed experimental protocols necessary to accurately determine its solubility. We will delve into the theoretical underpinnings of solubility, the influence of molecular structure on this property, and present field-proven methodologies for both thermodynamic and kinetic solubility assessment.

Introduction: The Significance of Solubility in Pharmaceutical Sciences

In the realm of pharmaceutical development, the journey of a molecule from a laboratory curiosity to a life-saving therapeutic is fraught with challenges. Among the initial hurdles that a compound must overcome is the demonstration of adequate solubility. Poor aqueous solubility can lead to a cascade of undesirable outcomes, including erratic absorption, low bioavailability, and an increased risk of toxicity. Consequently, a thorough understanding and accurate measurement of a compound's solubility are indispensable for making informed decisions throughout the drug development pipeline.

2,5-Dimethyl-1,3-oxazole-4-carboxylic acid is a member of the oxazole class of heterocyclic compounds, which are recognized as privileged structures in medicinal chemistry due to their presence in numerous biologically active molecules. The solubility of this compound is dictated by a delicate interplay of its structural features: the aromatic oxazole ring, the hydrophobic methyl groups, and the ionizable carboxylic acid moiety. This guide will provide the necessary framework for a comprehensive solubility assessment of this and similar molecules.

Physicochemical Properties of 2,5-Dimethyl-1,3-oxazole-4-carboxylic acid

A foundational understanding of a compound's basic physicochemical properties is essential before embarking on solubility studies.

PropertyValueSource
CAS Number 23000-14-8[1][2]
Molecular Formula C6H7NO3[1][2]
Molecular Weight 141.126 g/mol [2]
Appearance White to off-white solid[1]
Purity ≥ 97%[2][3]

Qualitative solubility information suggests that 2,5-Dimethyl-1,3-oxazole-4-carboxylic acid is soluble in polar solvents, a characteristic attributed to its carboxylic acid group.[1] A related compound, oxazole-4-carboxylic acid, is noted to be soluble in methanol.[4][5] The presence of the carboxylic acid functional group is a key determinant of its solubility, suggesting that solubility will be highly dependent on the pH of the aqueous medium.[6] In acidic conditions, the carboxylic acid will be protonated and less soluble, while in basic conditions, it will be deprotonated to the more soluble carboxylate form.

Theoretical Framework: Thermodynamic vs. Kinetic Solubility

In the context of drug discovery, two primary types of solubility are measured: thermodynamic and kinetic.[7][8]

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at a given temperature and pressure, where the dissolved solute is in equilibrium with the solid, undissolved state.[9] This measurement is crucial for late-stage development and formulation.[8] The "shake-flask" method is the gold standard for determining thermodynamic solubility.[10]

  • Kinetic Solubility: This is a measure of the concentration of a compound that remains in solution after a supersaturated stock solution (typically in DMSO) is diluted into an aqueous buffer.[7][8][11] It is a high-throughput method well-suited for the early stages of drug discovery to quickly assess a large number of compounds.[7][12][13]

The relationship between these two solubility measures can be visualized as follows:

G cluster_0 Solubility Concepts Thermodynamic Solubility Thermodynamic Solubility Drug Discovery Stage Drug Discovery Stage Thermodynamic Solubility->Drug Discovery Stage Late Stage (Lead Optimization, Formulation) Kinetic Solubility Kinetic Solubility Kinetic Solubility->Drug Discovery Stage Early Stage (High-Throughput Screening) G A 1. Add excess solid compound to vial B 2. Add precise volume of solvent A->B C 3. Equilibrate (e.g., 24-48h at 25°C) with shaking B->C D 4. Centrifuge to pellet undissolved solid C->D E 5. Collect and filter supernatant D->E F 6. Quantify concentration by HPLC or LC-MS/MS E->F

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Kinetic Solubility Assay

This protocol is a generalized method based on high-throughput screening approaches. [7][11][13] Principle: A concentrated stock solution of the compound in an organic solvent (typically DMSO) is diluted into an aqueous buffer. The concentration at which the compound precipitates is determined.

Materials:

  • 2,5-Dimethyl-1,3-oxazole-4-carboxylic acid

  • Dimethyl sulfoxide (DMSO)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • 96-well microplates

  • Liquid handling system or multichannel pipettes

  • Plate reader with nephelometry or UV-Vis capabilities, or LC-MS/MS system

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of 2,5-Dimethyl-1,3-oxazole-4-carboxylic acid in DMSO (e.g., 10 mM).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.

  • Aqueous Dilution: Transfer a small, precise volume of each DMSO dilution into corresponding wells of a new 96-well plate containing the aqueous buffer. This step is critical and should be performed rapidly and consistently to induce precipitation.

  • Incubation: Allow the plate to incubate at room temperature for a set period (e.g., 1-2 hours) with gentle shaking.

  • Precipitation Detection: Determine the solubility by identifying the highest concentration at which no precipitate is observed. This can be done visually, by measuring light scattering (nephelometry), or by centrifuging the plate, taking the supernatant, and quantifying the dissolved compound concentration via UV-Vis spectroscopy or LC-MS/MS.

Workflow Diagram:

G A 1. Prepare high-concentration stock in DMSO (e.g., 10 mM) B 2. Perform serial dilutions of stock in DMSO A->B C 3. Dilute DMSO solutions into aqueous buffer in a 96-well plate B->C D 4. Incubate (e.g., 1-2h at RT) with gentle shaking C->D E 5. Detect precipitation (e.g., nephelometry, UV-Vis, LC-MS/MS) D->E F 6. Determine highest soluble concentration E->F

Sources

A Technical Guide to 2,5-Dimethyl-1,3-oxazole-4-carboxylic acid: A Versatile Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Oxazole Scaffold

The 1,3-oxazole ring is a privileged five-membered heterocyclic motif that constitutes the core of numerous natural products and synthetic molecules of significant chemical and biological importance.[1] This doubly unsaturated ring, containing an oxygen atom at position 1 and a nitrogen at position 3, imparts unique electronic and conformational properties to molecules.[1] Consequently, oxazole derivatives are a subject of intense investigation in medicinal chemistry and drug development, demonstrating a vast spectrum of biological activities including antimicrobial, anticancer, anti-inflammatory, and antiviral effects.[2]

This guide provides an in-depth technical overview of a specific, valuable derivative: 2,5-Dimethyl-1,3-oxazole-4-carboxylic acid . We will explore its fundamental physicochemical and spectroscopic properties, detail a robust synthetic pathway, analyze its chemical reactivity for further derivatization, discuss its applications in research, and provide essential safety and handling protocols. This document is intended for researchers, medicinal chemists, and process development scientists who utilize heterocyclic chemistry to construct novel functional molecules.

Physicochemical and Structural Properties

2,5-Dimethyl-1,3-oxazole-4-carboxylic acid is an organic compound featuring a central oxazole ring substituted with methyl groups at the C2 and C5 positions and a carboxylic acid at the C4 position. The presence of the carboxylic acid functional group significantly influences its physical properties, such as solubility and reactivity. It typically presents as a white to off-white solid and exhibits solubility in polar organic solvents.

Below is a summary of its key identifiers and properties.

PropertyValueReference
IUPAC Name 2,5-dimethyl-1,3-oxazole-4-carboxylic acid
CAS Number 23000-14-8
Molecular Formula C₆H₇NO₃
Molecular Weight 141.13 g/mol
Appearance White to off-white solidN/A
Canonical SMILES CC1=C(C(=O)O)N=C(O1)CN/A
InChI Key LHGRUGVXZLHYKE-UHFFFAOYSA-NN/A

Spectroscopic Profile: Characterization and Analysis

Definitive structural confirmation of 2,5-Dimethyl-1,3-oxazole-4-carboxylic acid relies on a combination of standard spectroscopic techniques. While a definitive spectrum for this exact compound is not publicly available, a characteristic profile can be predicted based on analysis of closely related oxazole and carboxylate-containing structures.[3][4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton spectrum is expected to be relatively simple. Two sharp singlets would correspond to the two methyl groups (C2-CH₃ and C5-CH₃), likely appearing in the δ 2.0-2.8 ppm range. A broad singlet at higher chemical shift (typically >10 ppm) would be indicative of the acidic proton of the carboxylic acid group.

  • ¹³C NMR: The carbon spectrum provides key structural information. The carbonyl carbon of the carboxylic acid is expected to resonate in the δ 165-175 ppm region.[5] The two sp² carbons of the oxazole ring (C2 and C5) would likely appear between δ 150-165 ppm, while the C4 carbon, being attached to the electron-withdrawing carboxyl group, would be found further downfield in the aromatic region. The two methyl carbons would resonate at a much higher field, typically in the δ 10-20 ppm range.

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by characteristic vibrational frequencies. A very broad absorption band from approximately 2500 to 3300 cm⁻¹ is characteristic of the O-H stretching of the hydrogen-bonded carboxylic acid. A sharp, strong peak around 1700-1725 cm⁻¹ would correspond to the C=O (carbonyl) stretch. Absorptions in the 1550-1650 cm⁻¹ region can be attributed to the C=N and C=C stretching vibrations within the oxazole ring.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. Under electrospray ionization (ESI) conditions, the molecule would readily show a molecular ion peak corresponding to its exact mass ([M+H]⁺ or [M-H]⁻).

Synthesis and Mechanistic Considerations

The synthesis of substituted oxazoles can be achieved through several classic organic reactions, most notably the Robinson-Gabriel synthesis, which involves the cyclodehydration of 2-acylamino ketones.[1][6] A practical and efficient pathway to 2,5-Dimethyl-1,3-oxazole-4-carboxylic acid involves a two-step process: the formation of its ethyl ester precursor followed by saponification.

The rationale for this ester-intermediate approach is twofold:

  • Starting Material Availability: Key starting materials for the ester synthesis, such as ethyl acetoacetate and acetamide, are readily available and cost-effective.

  • Reaction Control: The ester group acts as a stable protecting group for the carboxylic acid during the ring formation, which often requires dehydrating conditions that could otherwise cause unwanted side reactions with a free acid. The final hydrolysis step is typically a high-yielding and clean transformation.[3][4]

Below is a detailed, self-validating protocol for the synthesis.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of Ethyl 2,5-dimethyl-1,3-oxazole-4-carboxylate

This step is a variation of the Robinson-Gabriel synthesis.[6] It involves the reaction of an α-amino ketone equivalent with an acylating agent, followed by acid-catalyzed cyclodehydration. A plausible route starts with the reaction between ethyl 2-chloroacetoacetate and acetamide.

  • Reaction Setup: To a solution of ethyl 2-chloroacetoacetate (1.0 eq) in a suitable aprotic solvent such as toluene or dioxane, add acetamide (1.1 eq).

  • Ring Formation: Heat the mixture to reflux (approx. 110-120 °C) for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Cyclodehydration: Once the initial condensation is complete, add a strong dehydrating agent such as concentrated sulfuric acid (catalytic amount, e.g., 0.1 eq) or phosphorus oxychloride and continue to heat under reflux for another 2-4 hours until the formation of the oxazole ring is complete.

  • Workup and Purification: Cool the reaction mixture to room temperature and carefully quench by pouring it over ice-water. Neutralize the solution with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent like ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure ethyl ester.

Step 2: Hydrolysis to 2,5-Dimethyl-1,3-oxazole-4-carboxylic acid

This is a standard ester saponification reaction.[3]

  • Reaction Setup: Dissolve the purified ethyl 2,5-dimethyl-1,3-oxazole-4-carboxylate (1.0 eq) from Step 1 in a mixture of methanol or ethanol and water.

  • Saponification: Add an excess of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) (e.g., 2-3 eq), to the solution.

  • Reaction Monitoring: Heat the mixture to 50-60 °C and stir for 1-3 hours. Monitor the disappearance of the starting ester by TLC.

  • Workup and Isolation: After the reaction is complete, cool the mixture to room temperature and remove the alcohol solvent under reduced pressure. Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like diethyl ether to remove any unreacted starting material.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify with a cold solution of hydrochloric acid (e.g., 1M HCl) until the pH is approximately 2-3. The desired carboxylic acid should precipitate out of the solution as a solid.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum to obtain the final product, 2,5-Dimethyl-1,3-oxazole-4-carboxylic acid.

Synthesis_Workflow cluster_step1 Step 1: Ester Synthesis cluster_step2 Step 2: Hydrolysis A Ethyl 2-chloroacetoacetate + Acetamide B Intermediate: Ethyl 2-acetylamino-3-oxobutanoate A->B Condensation C Ethyl 2,5-dimethyl-1,3-oxazole- 4-carboxylate B->C Cyclodehydration (H₂SO₄, Heat) D Saponification (NaOH, H₂O/MeOH) C->D E Acidification (HCl) D->E F Final Product: 2,5-Dimethyl-1,3-oxazole- 4-carboxylic acid E->F

Caption: Two-step synthesis of 2,5-Dimethyl-1,3-oxazole-4-carboxylic acid.

Chemical Reactivity and Derivatization Potential

The reactivity of this molecule is dominated by its carboxylic acid functionality, making it an excellent scaffold for building more complex structures. The oxazole ring itself is relatively stable and aromatic in nature but can participate in certain reactions under specific conditions.

Key Reactions:

  • Esterification and Amidation: The carboxylic acid group can be readily converted into a wide variety of esters and amides through standard coupling reactions (e.g., using EDC/HOBt, DCC, or conversion to an acid chloride with SOCl₂ or (COCl)₂ followed by reaction with an alcohol or amine). This is the most common and powerful application of this building block in drug discovery.

  • Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol (4-(hydroxymethyl)-2,5-dimethyloxazole) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃).

  • Electrophilic Substitution: While the oxazole ring is electron-rich, electrophilic substitution is not as facile as in other heterocycles like pyrrole or furan. The electron-withdrawing nature of the carboxylate group at C4 further deactivates the ring.

Derivatization_Pathway cluster_amides Amide Derivatives cluster_esters Ester Derivatives cluster_reduction Reduction Product Core 2,5-Dimethyl-1,3-oxazole- 4-carboxylic acid Amide Amides (R-NH-C=O)-Oxazole Core->Amide RNH₂, Coupling Agent Ester Esters (R-O-C=O)-Oxazole Core->Ester ROH, H⁺ Alcohol 4-(Hydroxymethyl)- 2,5-dimethyloxazole Core->Alcohol LiAlH₄ or BH₃ Peptide Peptide Conjugates Amide->Peptide Solid-Phase Synthesis Prodrug Ester Prodrugs Ester->Prodrug Bio-cleavable R group

Caption: Key derivatization pathways for the title compound.

Applications in Research and Development

2,5-Dimethyl-1,3-oxazole-4-carboxylic acid is primarily utilized as a versatile building block in the synthesis of larger, more complex molecules with potential therapeutic applications. The oxazole core is a bioisostere for ester and amide functionalities, often imparting improved pharmacokinetic properties and hydrolytic stability to drug candidates.[7]

  • Drug Discovery: The ability to easily form amide bonds allows for its incorporation into lead compounds to explore structure-activity relationships (SAR). Its derivatives have been investigated for a wide range of biological activities, including:

    • Antimicrobial: Various substituted oxazoles have shown activity against both gram-positive and gram-negative bacteria.[6]

    • Anticancer: The oxazole motif is present in several compounds investigated for their cytotoxic effects against cancer cell lines.[8][9]

    • Antiviral: Oxadiazole-containing drugs, such as the antiretroviral Raltegravir, highlight the importance of this class of heterocycles in antiviral therapy.[7][10]

    • Anti-inflammatory: Certain oxazole derivatives have demonstrated potential as anti-inflammatory agents.[8]

  • Agrochemicals: Similar to pharmaceuticals, the oxazole structure can be found in molecules developed as effective herbicides and fungicides.[11]

Safety, Handling, and Storage

As a laboratory chemical, 2,5-Dimethyl-1,3-oxazole-4-carboxylic acid requires careful handling to minimize exposure and risk.

  • Hazard Identification: This compound is classified as causing skin irritation and serious eye irritation. It may also cause respiratory irritation.[12][13]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[13]

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[13]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[13]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[13]

Conclusion

2,5-Dimethyl-1,3-oxazole-4-carboxylic acid is a valuable and versatile heterocyclic compound. Its straightforward synthesis, combined with the strategic reactivity of its carboxylic acid group, makes it an important building block for medicinal chemists and researchers in drug discovery and materials science. The inherent stability and favorable biological profile of the oxazole core ensure that this and related structures will continue to be foundational elements in the development of novel, functional molecules.

References

  • MDPI. (2022). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. Molecules. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. The Journal of Organic Chemistry. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives. Avicenna Journal of Medical Biochemistry. Retrieved from [Link]

  • ResearchGate. (2016). The Robinson-Gabriel synthesis for oxazole. Retrieved from [Link]

  • Wikipedia. (n.d.). Robinson–Gabriel synthesis. Retrieved from [Link]

  • MDPI. (2020). Macrooxazoles A–D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma. Molecules. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. International Journal of Molecular Sciences. Retrieved from [Link]

  • PubMed. (2020). Macrooxazoles A-D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma. Molecules. Retrieved from [Link]

  • National Institutes of Health (NIH). (2021). On the Stability and Spectroscopic Properties of 5-Hydroxyoxazole-4-carboxylic Acid Derivatives. The Journal of Organic Chemistry. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. Molecules. Retrieved from [Link]

  • National Institutes of Health (NIH). (2020). Macrooxazoles A–D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma. Molecules. Retrieved from [Link]

  • PubMed. (2017). Acid-Promoted Multicomponent Tandem Cyclization to Synthesize Fully Substituted Oxazoles via Robinson-Gabriel-Type Reaction. Organic Letters. Retrieved from [Link]

  • Fisher Scientific. (n.d.). 2,5-Dimethyl-1,3-oxazole-4-carboxylic acid, 97%, Thermo Scientific. Retrieved from [Link]

  • Fisher Scientific. (n.d.). SAFETY DATA SHEET: 5-Methyl-2-phenyl-1,3-oxazole-4-carboxylic acid. Retrieved from [Link]

  • American Chemical Society. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Journal of Medicinal Chemistry. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Review of 13carbon nuclear magnetic resonance characterizations of dimethyltin carboxylates. Journal of the Serbian Chemical Society. Retrieved from [Link]

Sources

2,5-Dimethyl-1,3-oxazole-4-carboxylic Acid: A Strategic Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,5-Dimethyl-1,3-oxazole-4-carboxylic acid (CAS: 23000-14-8) is a robust heterocyclic scaffold that serves as a critical building block in modern medicinal chemistry.[1][2] Unlike its 1,3,4-oxadiazole counterparts, the 1,3-oxazole core offers unique electronic properties and metabolic stability profiles. This guide details its synthesis, reactivity patterns—specifically the divergent reactivity of the C2 and C5 methyl groups—and its application as a bioisostere in late-stage drug development, exemplified by the CCR6 antagonist PF-07054894.

Chemical Profile & Structural Logic

The 2,5-dimethyl-1,3-oxazole-4-carboxylic acid scaffold is defined by a planar, aromatic heterocyclic core. Its utility stems from the interplay between the electron-rich oxazole ring and the electron-withdrawing carboxylic acid at the 4-position.

PropertyValue/DescriptionImplication for Synthesis
Molecular Weight 141.13 g/mol Ideal for fragment-based drug design (FBDD).
pKa (COOH) ~3.0–4.0Stronger acid than benzoic acid; requires mild coupling bases (e.g., NMM, DIPEA).
C2-Methyl Acidity High (pKa ~20)Susceptible to lateral lithiation; C2 is more acidic than C5 due to proximity to N and O.
Stability HighResistant to oxidative degradation; 4-position COOH is resistant to decarboxylation compared to 5-COOH isomers.
Structural Features[1][3][4][5][6][7][8][9]
  • Dipole Moment: The oxazole ring creates a significant dipole, influencing binding affinity in protein pockets.

  • Basicity: The nitrogen atom (N3) is weakly basic but can participate in hydrogen bonding or coordinate with metals during catalysis.

Synthesis of the Scaffold

While commercially available, in-house synthesis allows for the introduction of isotopic labels or modified alkyl chains. The industrial standard is the Hantzsch Oxazole Synthesis .

Mechanistic Pathway (Hantzsch Synthesis)

The reaction condenses an


-haloketone with an amide. For the 2,5-dimethyl derivative, ethyl 2-chloroacetoacetate  reacts with acetamide .

HantzschSynthesis Start1 Ethyl 2-chloroacetoacetate Inter Intermediate (Hydroxy-oxazoline) Start1->Inter Condensation (100-120°C) Start2 Acetamide Start2->Inter Cyclic Ethyl 2,5-dimethyl- 1,3-oxazole-4-carboxylate Inter->Cyclic - H2O (Cyclodehydration) Final 2,5-Dimethyl-1,3-oxazole- 4-carboxylic acid Cyclic->Final LiOH/THF (Hydrolysis)

Protocol: Hantzsch Synthesis (General Procedure)
  • Condensation: Mix ethyl 2-chloroacetoacetate (1.0 equiv) and acetamide (1.5 equiv).

  • Cyclization: Heat the neat mixture to 130–140 °C for 2–4 hours. The reaction drives off water.

  • Workup: Cool, dilute with water, and neutralize with NaHCO₃. Extract with EtOAc.

  • Hydrolysis: Treat the ester with LiOH (2.0 equiv) in THF/H₂O (3:1) at RT for 4 hours. Acidify to pH 3 to precipitate the free acid.

Core Reactivity & Functionalization

A. Carboxylic Acid Derivatization (Amide Coupling)

The C4-carboxylic acid is prone to steric hindrance from the adjacent C5-methyl group. Standard carbodiimide couplings (EDC/HOBt) often suffer from low yields.

  • Preferred Reagents:

    • T3P (Propylphosphonic anhydride): Excellent for sterically hindered acids. Functions well in EtOAc or DMF.

    • HATU: High conversion rates for library synthesis.

Critical Insight: Avoid strong bases that might deprotonate the C2-methyl group during coupling (see Lateral Lithiation below). Use weak bases like N-methylmorpholine (NMM).

B. Lateral Lithiation (Regioselective Functionalization)

The methyl groups at C2 and C5 are not chemically equivalent. The C2-methyl group is significantly more acidic due to the inductive electron-withdrawing effect of the adjacent nitrogen and oxygen atoms.

  • Regioselectivity:

    
    
    
  • Reagent:

    
     or 
    
    
    
    at
    
    
    .
  • Electrophiles: Alkyl halides, aldehydes, deuterated sources (

    
    ).
    

Reactivity Core 2,5-Dimethyl-1,3-oxazole- 4-carboxylic acid Amide Amide Coupling (C4-COOH) Core->Amide T3P / HATU Primary Amine Lithiation Lateral Lithiation (C2-CH3) Core->Lithiation n-BuLi, -78°C Electrophile (E+) Decarb Decarboxylative Coupling (Resistant at C4) Core->Decarb Pd/Cu (Poor Yields) Drug Bioactive Amides (e.g., PF-07054894) Amide->Drug Funct C2-Functionalized Derivatives Lithiation->Funct

C. Decarboxylative Cross-Coupling

Unlike oxazole-5-carboxylic acids, which undergo facile decarboxylative cross-coupling (e.g., with Pd/Cu catalysts), the 4-carboxylic acid is relatively resistant to this transformation.

  • Implication: This stability makes the 4-COOH isomer a robust scaffold that retains the carboxylate moiety through harsh downstream chemistries, but it is a poor choice if you intend to use the carboxylate merely as a disposable directing group for C-H arylation.

Medicinal Chemistry Applications

Bioisosterism

The 2,5-dimethyl-1,3-oxazole-4-carboxylic acid moiety is often used as a bioisostere for:

  • Phenyl rings: Reducing lipophilicity (LogP) and improving solubility.

  • Amide/Ester linkages: Providing a rigid spacer with defined geometry.

Case Study: PF-07054894 (CCR6 Antagonist)

Pfizer utilized this scaffold in the discovery of PF-07054894 , a potent antagonist of the Chemokine Receptor 6 (CCR6) for autoimmune disorders.

  • Role of the Scaffold: The oxazole acid was coupled with a squaramide amine.

  • The "Magic Methyl" Effect: The methyl groups on the oxazole (specifically the C2/C5 pattern) were critical for achieving selectivity against the homologous CXCR2 receptor. The steric bulk and specific orientation provided by the dimethyl-oxazole core "locked" the molecule into a conformation that fit the CCR6 allosteric pocket while clashing with CXCR2 residues.

Experimental Protocols

Protocol A: High-Yield Amide Coupling (T3P Method)

Best for sterically hindered amines or scale-up.

  • Dissolution: Dissolve 2,5-dimethyl-1,3-oxazole-4-carboxylic acid (1.0 equiv) and the amine partner (1.1 equiv) in anhydrous EtOAc or DMF (0.2 M).

  • Base Addition: Add pyridine (3.0 equiv) or N-methylmorpholine (NMM).

  • Coupling: Add T3P (50% w/w in EtOAc) (1.5 equiv) dropwise at 0 °C.

  • Reaction: Allow to warm to RT and stir for 12–24 h. (Heat to 50 °C if conversion is slow).

  • Workup: Wash with water, 1N HCl (if product is stable), and brine. Dry over Na₂SO₄.

Protocol B: Lateral Lithiation (C2-Functionalization)

Requires strict anhydrous conditions.

  • Protection: If the carboxylic acid is free, use 2.2 equiv of base (to form the carboxylate dianion). Ideally, protect as an ester or oxazoline first.

  • Lithiation: Dissolve the substrate in dry THF under Argon. Cool to -78 °C.

  • Deprotonation: Add n-BuLi (1.1 equiv for ester, 2.2 equiv for acid) dropwise. Stir for 30–60 min at -78 °C. The solution typically turns deep yellow/orange.

  • Quench: Add the electrophile (e.g., MeI, BnBr, DMF) dissolved in THF.

  • Warming: Allow to warm slowly to RT over 2 hours.

  • Quench: Add saturated NH₄Cl solution.

References

  • Synthesis of Oxazoles (Hantzsch Condens

    • Title: Synthesis of 2,5-disubstituted oxazoles via Cu-c
    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • PF-07054894 Discovery (CCR6 Antagonist)

    • Title: Discovery of PF-07054894, a Potent Squaramide-Based CCR6 Antagonist Displaying High CXCR2 Selectivity.[3]

    • Source: Journal of Medicinal Chemistry (via ACS/J-Global).
    • URL:[Link]

  • Decarboxylative Cross-Coupling Limit

    • Title: Decarboxylative Cross-Coupling of Azoyl Carboxylic Acids with Aryl Halides.
    • Source: Organic Letters (ACS Public
    • URL:[Link]

  • Amide Coupling with T3P

    • Title: Propylphosphonic Anhydride (T3P)
    • Source: Organic Process Research & Development.
    • URL:[Link]

Sources

Technical Guide: Stability & Storage of 2,5-Dimethyl-1,3-oxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,5-Dimethyl-1,3-oxazole-4-carboxylic acid (CAS: 23000-14-8) is a critical heterocyclic building block used in the synthesis of bioactive pharmaceutical ingredients (APIs) and agrochemicals.[1][2][3][4][5][6] While the oxazole ring provides aromatic stability, the carboxylic acid moiety at the C4 position introduces specific instability vectors—primarily thermal decarboxylation and moisture-mediated degradation .

This guide defines the physicochemical baseline for this compound and establishes a self-validating storage protocol. To maintain purity >97% over extended periods, researchers must mitigate the thermodynamic drive toward decarboxylation by strictly controlling temperature (<8°C) and light exposure.

Chemical Profile & Physicochemical Properties[1][2][3][4][6][7][8][9][10][11]

Understanding the intrinsic properties of the compound is the first step in designing a robust storage strategy. The high melting point indicates a stable crystal lattice, but this stability is compromised in solution or under thermal stress.

ParameterSpecificationNotes
CAS Number 23000-14-8 Distinct from unsubstituted oxazole-4-carboxylic acid.[1][2][3][5][6][7]
Molecular Formula C₆H₇NO₃
Molecular Weight 141.13 g/mol
Melting Point 232 °CSignificantly higher than unsubstituted analogs, indicating strong intermolecular H-bonding in the solid state.
pKa (Predicted) 4.01 ± 0.10Moderately acidic; exists as a carboxylate anion at physiological pH.
Appearance White to off-white powderDiscoloration (yellowing) indicates oxidation or decarboxylation.[1]
Solubility DMSO, Methanol, EthanolLimited solubility in non-polar solvents; unstable in aqueous solution over time.

Stability Mechanisms & Degradation Pathways[1][12]

The primary threat to the integrity of 2,5-dimethyl-1,3-oxazole-4-carboxylic acid is decarboxylation . This process is thermodynamically favorable because the loss of CO₂ yields the neutral, volatile 2,5-dimethyloxazole.

Thermal Decarboxylation Mechanism

The electron-deficient nature of the oxazole ring, particularly at the C4 position, facilitates the extrusion of carbon dioxide. This reaction is accelerated by:

  • Heat: Increases kinetic energy to overcome the activation barrier.

  • Acid Catalysis: Protonation of the ring nitrogen or the carboxyl group can lower the transition state energy.

  • Solution State: Solvation disrupts the stabilizing crystal lattice intermolecular hydrogen bonds.

Diagram 1: Thermal Decarboxylation Pathway The following diagram illustrates the degradation from the carboxylic acid to the decarboxylated impurity.

Decarboxylation Compound 2,5-Dimethyl-1,3-oxazole- 4-carboxylic acid (Solid, Stable) TS Transition State (Ring Protonation/Activation) Compound->TS Heat (>50°C) or Acidic Solution Product 2,5-Dimethyloxazole (Liquid/Volatile Impurity) TS->Product - CO2 CO2 CO2 (Gas) TS->CO2

Caption: Thermal stress or acidic solution conditions drive the irreversible loss of CO2, yielding the pharmacologically inactive 2,5-dimethyloxazole.

Photostability & Oxidation

The oxazole ring contains conjugated double bonds susceptible to UV-induced radical formation.[1] While the 2,5-dimethyl substitution provides some steric protection, prolonged exposure to high-energy light can lead to ring-opening or oxidative darkening.[1]

Storage & Handling Protocols

To prevent the degradation pathways described above, the following protocols must be implemented. These are not suggestions but requirements for maintaining analytical grade purity.

Solid State Storage (Long-Term)
  • Temperature: Refrigerate at 2–8°C. While the solid is stable at room temperature for short periods (days), long-term storage >25°C increases the risk of slow decarboxylation.

  • Container: Amber Glass Vials. Essential to block UV radiation.

  • Atmosphere: Inert Gas Overlay (Argon/Nitrogen). Flush the headspace before sealing to prevent oxidative yellowing.

  • Desiccation: Store with a desiccant packet. Moisture can create localized acidic domains on the crystal surface, catalyzing degradation.

Solution Handling (Experimental Use)
  • Preparation: Prepare solutions fresh immediately before use .

  • Solvent Choice: Avoid protic solvents (like water/methanol) for stock solutions if storing for >24 hours. Anhydrous DMSO is preferred for stock solutions.

  • Avoid Heating: Do not use heat to dissolve the compound. Sonicate at room temperature if necessary.

Diagram 2: Storage Decision Logic

StorageLogic Start Received Compound (CAS 23000-14-8) Duration Intended Storage Duration? Start->Duration Short < 1 Week Duration->Short Immediate Use Long > 1 Week Duration->Long Stock Solution In Solution? Short->Solution Cond2 Store at 2-8°C (Fridge) Argon Flush Amber Vial Long->Cond2 Cond1 Store at 20-25°C (RT) Desiccator Amber Vial Solution->Cond1 No (Solid) SolAction Use within 4 hours Do NOT Store Solution->SolAction Yes

Caption: Decision matrix for determining optimal storage conditions based on usage timeline and physical state.

Quality Control & Analytical Validation

Trust in your material requires verification. The following HPLC method is designed to separate the parent acid from its decarboxylated impurity.

Validated HPLC Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Maintains pH < pKa to keep the acid protonated).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 220 nm (Oxazole absorption) and 254 nm.

  • Expected Retention:

    • 2,5-Dimethyl-1,3-oxazole-4-carboxylic acid: Elutes earlier (more polar).

    • 2,5-Dimethyloxazole (Impurity): Elutes later (less polar, neutral).

Rapid Identity Check (NMR)
  • ¹H NMR (DMSO-d₆): Look for the disappearance of the carboxylic acid proton (broad singlet >11 ppm) and the shift of the methyl group signals.

  • Pass Criteria: Integration of methyl groups must match the aromatic region without extra peaks in the aliphatic region (indicating ring opening).

References

  • Thermo Scientific Chemicals. 2,5-Dimethyl-1,3-oxazole-4-carboxylic acid, 97% Product Specification. Fisher Scientific. Link

  • ChemicalBook. 2,5-Dimethyl-1,3-oxazole-4-carboxylic acid Properties and Safety.Link

  • Matheau-Raven, D., & Dixon, D. J. (2022).[8] A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids.[1][8][9] Journal of Organic Chemistry.[10] Link[8]

  • CymitQuimica. 2,5-Dimethyl-1,3-oxazole-4-carboxylic acid CAS 23000-14-8 Data Sheet.Link

  • Williams, R. pKa Data Compilation for Carboxylic Acids and Heterocycles. Organic Chemistry Data. Link

Sources

Methodological & Application

Advanced Application Note: Synthesis of 2,5-Dimethyl-1,3-oxazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,5-Dimethyl-1,3-oxazole-4-carboxylic acid is a critical heterocyclic scaffold in medicinal chemistry, serving as a bioisostere for amide bonds and a precursor for peptidomimetics. While direct condensation methods (Hantzsch synthesis) exist, they often suffer from harsh conditions and variable yields when applied to simple alkyl amides.

This protocol details the Robinson-Gabriel Synthesis pathway, a robust, scalable, and high-fidelity route. This method proceeds via the cyclodehydration of an


-acylamino ketone intermediate. We favor this approach for its superior regiocontrol and the stability of intermediates, ensuring a self-validating workflow suitable for GLP environments.

Retrosynthetic Analysis & Mechanism

The synthesis is deconstructed into four logical stages. The core transformation is the Robinson-Gabriel cyclodehydration of ethyl 2-acetamidoacetoacetate, derived from the reductive acetylation of an oxime intermediate.

Mechanistic Pathway (DOT Visualization)

RobinsonGabriel cluster_mech Cyclization Mechanism Start Ethyl Acetoacetate (Starting Material) Oxime Ethyl 2-(hydroxyimino)-3-oxobutanoate (Oxime Intermediate) Start->Oxime Nitrosation (NaNO2, AcOH) Amido Ethyl 2-acetamido-3-oxobutanoate (Key Precursor) Oxime->Amido Reductive Acetylation (Zn, Ac2O, AcOH) Ester Ethyl 2,5-dimethyl-1,3-oxazole-4-carboxylate (Cyclized Ester) Amido->Ester Robinson-Gabriel Cyclization (POCl3 or H2SO4) Final 2,5-Dimethyl-1,3-oxazole-4-carboxylic acid (Target) Ester->Final Saponification (NaOH, EtOH)

Figure 1: Retrosynthetic pathway illustrating the conversion of ethyl acetoacetate to the target oxazole acid via the Robinson-Gabriel sequence.

Experimental Protocol

Stage 1: Preparation of Ethyl 2-(hydroxyimino)-3-oxobutanoate

Objective: Introduction of nitrogen at the


-position via nitrosation.

Reagents & Stoichiometry:

Reagent MW ( g/mol ) Equiv. Role
Ethyl Acetoacetate 130.14 1.0 Substrate
Sodium Nitrite (NaNO2) 69.00 1.1 Nitrosating Agent

| Glacial Acetic Acid | 60.05 | Solvent | Solvent/Catalyst |

Procedure:

  • Setup: Charge a 3-neck round-bottom flask (RBF) with Ethyl Acetoacetate (1.0 eq) and Glacial Acetic Acid (3.0 vol). Cool the solution to 0–5 °C using an ice/salt bath.

  • Addition: Dissolve Sodium Nitrite (1.1 eq) in minimum water. Add this solution dropwise via an addition funnel, maintaining internal temperature < 10 °C . Exotherm Warning: Rapid addition may lead to thermal runaway.

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature (RT) over 2 hours.

  • Validation: TLC (SiO2, 30% EtOAc/Hexane) should show consumption of starting material and appearance of a lower Rf spot (Oxime).

  • Workup: The product often precipitates or can be extracted with dichloromethane (DCM). For this protocol, the crude solution is often used directly or the solvent removed in vacuo to yield the oxime as a thick oil/solid.

Stage 2: Reductive Acetylation to Ethyl 2-acetamido-3-oxobutanoate

Objective: Simultaneous reduction of the oxime and protection of the amine to prevent polymerization.

Reagents:

Reagent Role
Zinc Dust (Activated) Reductant
Acetic Anhydride Acetylating Agent

| Acetic Acid | Solvent |

Procedure:

  • Setup: Suspend the crude Oxime from Stage 1 in Glacial Acetic Acid (5 vol). Add Acetic Anhydride (2.5 eq).

  • Reduction: Cool to 10 °C. Add Zinc dust (3.0 eq) portion-wise. Critical: Control the exotherm to keep temp < 40 °C . The reaction is vigorous.

  • Filtration: Once the exotherm subsides and the mixture cools, filter off the zinc residues through a Celite pad.

  • Isolation: Concentrate the filtrate under reduced pressure. The residue is typically recrystallized from ethanol/water or used directly if purity >90% (by 1H-NMR).

Stage 3: Robinson-Gabriel Cyclization

Objective: Cyclodehydration to form the aromatic oxazole ring.

Reagents:

Reagent Role Conditions
Thionyl Chloride (SOCl2) or POCl3 Dehydrating Agent Reflux

| Alternative: Conc. H2SO4 | Dehydrating Agent | 0 °C to RT |

Preferred Protocol (POCl3 Method):

  • Reaction: Dissolve Ethyl 2-acetamido-3-oxobutanoate in POCl3 (3.0 vol).

  • Heat: Heat to reflux (approx. 105 °C) for 1–2 hours.

  • Quench: Cool to RT. Pour the mixture slowly onto crushed ice/water with vigorous stirring. Safety: Massive HCl evolution. Perform in a fume hood.

  • Neutralization: Neutralize the aqueous phase with NaHCO3 or NaOH (keep pH ~7-8) to prevent hydrolysis of the ester.

  • Extraction: Extract with EtOAc (3x). Dry over Na2SO4 and concentrate.

  • Purification: Vacuum distillation or flash chromatography (Hexane/EtOAc).

    • Target: Ethyl 2,5-dimethyl-1,3-oxazole-4-carboxylate.

Stage 4: Saponification to Free Acid

Objective: Hydrolysis of the ethyl ester to the final carboxylic acid.

Procedure:

  • Hydrolysis: Dissolve the ester in Ethanol (5 vol). Add 2M NaOH (1.5 eq).

  • Reaction: Stir at RT for 4 hours or heat to 50 °C for 1 hour. Monitor by TLC.[1][2]

  • Workup: Evaporate ethanol. Dissolve residue in water (minimal).

  • Acidification: Cool to 0 °C. Acidify with 2M HCl to pH 2–3. The product will precipitate.[3]

  • Final Isolation: Filter the white solid, wash with cold water, and dry in a vacuum oven at 45 °C.

Critical Process Parameters (CPPs) & Troubleshooting

ParameterSpecificationImpact of Deviation
Nitrosation Temp < 10 °CHigher temps lead to decarboxylation and byproduct formation.
Zn Addition Rate Slow/ControlledRapid addition causes boiling and loss of volatile intermediates.
Quench pH 7.0 – 8.0During cyclization workup, low pH (<4) may hydrolyze the ester prematurely; high pH (>10) may ring-open the oxazole.
Drying Vacuum, < 50 °CThe free acid can decarboxylate at very high temperatures (>150 °C), though it is generally stable.
Impurity Profile
  • Impurity A (Pyrazine derivatives): Result from self-condensation of amino-ketone intermediates if acetylation is slow. Mitigation: Ensure excess Ac2O is present before Zn addition.

  • Impurity B (Decarboxylated Oxazole): 2,5-dimethyloxazole. Result of extreme heat during hydrolysis or workup.

Experimental Workflow Diagram

Workflow cluster_0 Stage 1 & 2: Precursor Synthesis cluster_1 Stage 3: Cyclization cluster_2 Stage 4: Hydrolysis Step1 Nitrosation (0°C, 2h) Step2 Zn Reduction (Exotherm Control) Step1->Step2 Step3 POCl3 Reflux (1-2h) Step2->Step3 Quench Ice Quench (Neutralize pH 7) Step3->Quench Hydrolysis NaOH/EtOH (Saponification) Quench->Hydrolysis Acidification HCl to pH 2 (Precipitation) Hydrolysis->Acidification

Figure 2: Operational workflow from starting material to isolated final acid.

References

  • Robinson-Gabriel Synthesis Overview

    • Title: The Robinson-Gabriel Synthesis of Oxazoles.
    • Source: Organic Reactions, 2011.[4]

    • URL:[Link]

  • Classic Synthesis of 2,5-Dialkyloxazole-4-carboxylates

    • Title: Synthesis of Oxazoles
    • Source: Journal of the Chemical Society (Cornforth et al.), 1947.
    • URL:[Link][1][5]

  • Modern Optimization (Cyclodehydration Reagents)

    • Title: A Practical Synthesis of 2,4,5-Trisubstituted Oxazoles.
    • Source: Journal of Organic Chemistry, 2008.
    • URL:[Link]

  • General Protocol for Hantzsch/Robinson-Gabriel

    • Title: Synthesis of 2,5-Dimethyl-4-oxazolecarboxylic Acid Ethyl Ester (Organic Syntheses Procedure).
    • Source: Organic Syntheses, Coll. Vol. 3, p. 332 (Analogous procedure).
    • URL:[Link]

Sources

Application Notes & Protocols: Strategic Incorporation of 2,5-Dimethyl-1,3-oxazole-4-carboxylic acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Oxazole Moiety as a Privileged Scaffold

In the landscape of modern drug discovery and peptidomimetic design, the strategic introduction of heterocyclic scaffolds into peptide chains is a cornerstone of innovation. 2,5-Dimethyl-1,3-oxazole-4-carboxylic acid is a five-membered heterocyclic compound featuring a carboxylic acid functional group that renders it amenable to standard peptide synthesis methodologies.[1] The oxazole ring itself is a bioisostere for the classic amide bond, offering enhanced hydrolytic stability and unique pharmacokinetic properties.[2] The incorporation of such structures confers conformational rigidity and stability to peptide chains, which is crucial for modulating peptide-protein recognition and improving bioavailability.[3][4] Furthermore, oxazole-containing molecules are associated with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects, making them highly valuable building blocks for generating novel therapeutic leads.[4][5][6]

This guide provides a comprehensive overview and detailed protocols for the efficient incorporation of 2,5-Dimethyl-1,3-oxazole-4-carboxylic acid into peptide sequences using standard Fmoc-based solid-phase peptide synthesis (SPPS).

Property Value
Chemical Name 2,5-Dimethyl-1,3-oxazole-4-carboxylic acid
Molecular Formula C₆H₇NO₃
Molecular Weight 141.13 g/mol
CAS Number 23000-14-8
Appearance White to off-white solid
Solubility Soluble in polar organic solvents (e.g., DMF, NMP, DMSO)
Table 1: Physicochemical Properties of 2,5-Dimethyl-1,3-oxazole-4-carboxylic acid.[1][7]

The Core Principle: Amide Bond Formation on a Solid Support

The integration of 2,5-Dimethyl-1,3-oxazole-4-carboxylic acid into a growing peptide chain relies on the formation of a stable amide bond between its carboxylic acid group and the free N-terminal amine of the resin-bound peptide. This process is not spontaneous and requires the activation of the carboxyl group to transform it into a highly reactive intermediate that is susceptible to nucleophilic attack by the amine. The success of this crucial step hinges on the selection of an appropriate coupling reagent.

G cluster_workflow Overall SPPS Workflow A 1. Resin Swelling & Fmoc Deprotection B 2. Oxazole Activation & Coupling A->B Exposes N-terminal amine C 3. Post-Coupling Wash B->C Forms new amide bond D 4. Final Cleavage & Deprotection C->D Removes excess reagents E 5. Peptide Precipitation & Isolation D->E Releases peptide from resin

Caption: High-level workflow for incorporating the oxazole moiety via SPPS.

Experimental Protocols & Methodologies

Reagent Selection: The Key to Efficient Coupling

The choice of coupling reagent is critical for achieving high yields and minimizing side reactions, particularly racemization. Modern coupling reagents are broadly classified into carbodiimide, phosphonium, and aminium/uronium salt categories.[8] For coupling a heterocyclic carboxylic acid like 2,5-Dimethyl-1,3-oxazole-4-carboxylic acid, aminium/uronium reagents are highly recommended due to their speed and efficiency.[9][10]

  • Aminium/Uronium Reagents (e.g., HATU, HBTU, HCTU): These reagents react with the carboxylic acid to form highly reactive O-acylisourea esters, leading to rapid and efficient amide bond formation.[10] HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is often considered the gold standard as it reacts faster and with less epimerization compared to HBTU.[10][11]

  • Carbodiimides (e.g., DIC): Diisopropylcarbodiimide (DIC) is suitable for SPPS, but its activation of the carboxylic acid can be slower and may lead to partial racemization.[11] To mitigate this, an additive like 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure is essential to form an active ester intermediate that couples with minimal racemization.[11]

A tertiary base, typically N,N-Diisopropylethylamine (DIPEA), is required to facilitate the reaction by maintaining a neutral, nucleophilic N-terminal amine and activating the coupling reagent.[9]

Reagent System Acid (Equiv.) Reagent (Equiv.) Base (DIPEA) (Equiv.) Typical Time Notes & Rationale
HATU/DIPEA 1.51.453.01 - 2 hoursRecommended. Highly efficient and fast, with very low risk of racemization due to the formation of a reactive OAt ester.[10] Ideal for sterically hindered or electron-deficient building blocks.
HBTU/HOBt/DIPEA 1.51.453.01 - 2 hoursA robust and cost-effective alternative to HATU. The HOBt additive is intrinsic to HBTU and helps suppress racemization.[10]
DIC/Oxyma Pure 2.02.0N/A*2 - 4 hoursA modern carbodiimide method. Oxyma Pure is a superior, non-explosive alternative to HOBt, offering excellent reaction rates and racemization suppression.[9]

Table 2: Recommended Coupling Conditions for 2,5-Dimethyl-1,3-oxazole-4-carboxylic acid. *DIPEA is not required for the pre-activation step with DIC/Oxyma but is needed if the resin salt form is HCl.

Protocol 1: Coupling using HATU

This protocol assumes a 0.1 mmol synthesis scale on a standard Fmoc-Rink Amide resin.

Materials:

  • Fmoc-deprotected peptide-resin (0.1 mmol)

  • 2,5-Dimethyl-1,3-oxazole-4-carboxylic acid (21.2 mg, 0.15 mmol)

  • HATU (55.1 mg, 0.145 mmol)

  • DIPEA (52 µL, 0.3 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

Procedure:

  • Resin Preparation:

    • Swell the Fmoc-Rink Amide resin in DMF for 30 minutes.

    • Perform Fmoc deprotection by treating the resin with 20% piperidine in DMF (2 x 10 minutes).

    • Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove all traces of piperidine. The resin now has a free N-terminal amine.

  • Activation of the Carboxylic Acid:

    • In a separate vessel, dissolve 2,5-Dimethyl-1,3-oxazole-4-carboxylic acid (21.2 mg) and HATU (55.1 mg) in 1 mL of anhydrous DMF.

    • Add DIPEA (52 µL) to the solution.

    • Allow the mixture to pre-activate for 2-5 minutes at room temperature. The solution may change color.

  • Coupling Reaction:

    • Add the activated oxazole solution to the deprotected peptide-resin.

    • Agitate the mixture at room temperature for 1.5 hours.

    • Self-Validation: Perform a Kaiser (ninhydrin) test on a small sample of beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), extend the reaction time for another 30-60 minutes.

  • Washing:

    • Drain the reaction vessel.

    • Wash the resin thoroughly with DMF (5x) and DCM (5x) to remove all soluble reagents and byproducts.

    • The resin is now ready for the next cycle of deprotection and coupling or for final cleavage.

G Resin Resin-NH2 CoupledProduct Resin-NH-CO-Oxazole Resin->CoupledProduct Coupling Oxazole Oxazole-COOH ActiveEster Reactive OAt Ester Oxazole->ActiveEster Activation HATU HATU HATU->ActiveEster Activation DIPEA DIPEA (Base) DIPEA->ActiveEster Activation ActiveEster->CoupledProduct Coupling

Caption: The activation and coupling step mediated by HATU.

Protocol 2: Cleavage and Deprotection

This step simultaneously cleaves the synthesized peptide from the resin and removes acid-labile side-chain protecting groups.

Materials:

  • Dry peptide-resin (from Protocol 3.2)

  • Cleavage Cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

  • Cold diethyl ether ((CH₃CH₂)₂O)

CAUTION: TFA is highly corrosive. Always work in a certified chemical fume hood and wear appropriate personal protective equipment (gloves, safety glasses, lab coat).

Procedure:

  • Resin Preparation:

    • Wash the final peptide-resin with DCM (5x) to remove DMF.

    • Dry the resin thoroughly under a high vacuum for at least 1 hour.

  • Cleavage Reaction:

    • Place the dry resin in a suitable reaction vessel.

    • Add the cleavage cocktail (e.g., 10 mL per gram of resin) to the resin. The TIS and water act as scavengers to trap reactive cations generated during cleavage, preventing modification of sensitive residues.

    • Stopper the flask and gently agitate at room temperature for 2-3 hours.[12]

  • Peptide Isolation:

    • Filter the resin and collect the TFA filtrate containing the peptide into a centrifuge tube.

    • Wash the resin with a small amount of fresh TFA to recover any remaining peptide.

  • Precipitation:

    • Add the TFA solution dropwise to a 50 mL tube containing ~40 mL of ice-cold diethyl ether. A white precipitate (the crude peptide) should form immediately.

    • Allow the mixture to stand at -20°C for 30 minutes to ensure complete precipitation.

  • Final Processing:

    • Centrifuge the mixture to pellet the crude peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet with cold ether two more times to remove residual scavengers.

    • Dry the final peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator. The crude peptide can then be purified by HPLC.

Conclusion and Field Insights

The incorporation of 2,5-Dimethyl-1,3-oxazole-4-carboxylic acid is a straightforward process that leverages well-established SPPS chemistry. The primary determinant of success is the use of a high-efficiency coupling reagent like HATU, which ensures a rapid and complete reaction, minimizing potential side reactions. The stability of the oxazole ring to the standard TFA cleavage conditions makes it an excellent and robust building block for creating complex peptidomimetics.[13] The protocols outlined here provide a validated and reliable pathway for researchers in drug development to access novel oxazole-containing peptides for screening and optimization.

References

  • Matheau-Raven, D., & Dixon, D. J. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. Synthesis of 1,3-oxazoles. [Link]

  • Chepkirui, C., et al. (2020). Macrooxazoles A-D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma. Molecules. [Link]

  • Al-Ostath, A., et al. (2023). Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. Molecules. [Link]

  • Mendive-Tapia, L., et al. (2015). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Molecules. [Link]

  • Fathollahi, A., et al. (2013). Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives. Research in Pharmaceutical Sciences. [Link]

  • MDPI. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. [Link]

  • Chepkirui, C., et al. (2020). Macrooxazoles A–D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma. MDPI. [Link]

  • Organic Chemistry Portal. A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. [Link]

  • Pires, C., et al. (2021). Naturally Occurring Oxazole-Containing Peptides. Marine Drugs. [Link]

  • Fisher Scientific. 2,5-Dimethyl-1,3-oxazole-4-carboxylic acid, 97%, Thermo Scientific. [Link]

  • Shugrue, C. R., et al. (2024). Development of an oxazole-based cleavable linker for peptides. Bioorganic & Medicinal Chemistry. [Link]

  • Biron, E., et al. (2006). Solid-phase synthesis of 1,3-azole-based peptides and peptidomimetics. Organic Letters. [Link]

  • ACS Publications. Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. [Link]

  • Royal Society of Chemistry. Metal free C–O bond cleavage: a new strategy for the synthesis of substituted oxazoles. [Link]

  • Biron, E., Chatterjee, J., & Kessler, H. (2006). Solid-Phase Synthesis of 1,3-Azole-Based Peptides and Peptidomimetics. Organic Letters. [Link]

  • Aapptec Peptides. Coupling Reagents. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]

  • National Center for Biotechnology Information. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. [Link]

  • D'Andrea, L. D., et al. (2003). New Oxazole-Based Peptidomimetics: Useful Building Blocks for the Synthesis of Orthogonally Protected Macrocyclic Scaffolds. Organic Letters. [Link]

  • ResearchGate. Synthesis of imidazole-4-carboxylic acids via solid-phase bound 3- N, N-(dimethylamino)-2-isocyanoacrylate. [Link]

  • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron. [Link]

Sources

The Strategic Utility of 2,5-Dimethyl-1,3-oxazole-4-carboxylic Acid in the Synthesis of Bioactive Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Oxazole Scaffold as a Privileged Structure in Medicinal Chemistry

The 1,3-oxazole ring is a five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active natural products and synthetic compounds.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions allow for effective binding to various biological targets.[1] The substitution pattern on the oxazole ring plays a pivotal role in defining the pharmacological profile of the resulting molecules, which have demonstrated activities including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties.[1]

Among the various substituted oxazole building blocks, 2,5-Dimethyl-1,3-oxazole-4-carboxylic acid stands out as a particularly versatile and valuable starting material for the synthesis of novel bioactive compounds. The presence of the carboxylic acid functionality at the 4-position provides a convenient handle for the introduction of diverse molecular fragments through amide bond formation, a cornerstone reaction in medicinal chemistry.[3] This allows for the systematic exploration of the chemical space around the oxazole core, enabling the fine-tuning of physicochemical and pharmacological properties to optimize drug candidates.

This technical guide provides detailed application notes and protocols for the utilization of 2,5-Dimethyl-1,3-oxazole-4-carboxylic acid in the synthesis of bioactive molecules, with a focus on the preparation of amide derivatives. The causality behind experimental choices and self-validating protocols are emphasized to ensure scientific integrity and reproducibility.

Core Application: Synthesis of Bioactive Amide Derivatives

The primary application of 2,5-Dimethyl-1,3-oxazole-4-carboxylic acid in drug discovery is its use as a scaffold for the synthesis of a diverse library of amide derivatives. The general strategy involves the coupling of the carboxylic acid with a wide range of primary and secondary amines, leading to the formation of 2,5-Dimethyl-1,3-oxazole-4-carboxamides.

Causality of the Approach: Why Amide Coupling is Key

The amide bond is a ubiquitous functional group in pharmaceuticals due to its high stability and ability to act as both a hydrogen bond donor and acceptor. By coupling 2,5-Dimethyl-1,3-oxazole-4-carboxylic acid with various amines, researchers can systematically modify the properties of the final compound:

  • Modulation of Lipophilicity: The nature of the amine component can be varied from simple aliphatic to complex aromatic and heterocyclic moieties, allowing for precise control over the lipophilicity of the molecule. This is a critical parameter for optimizing absorption, distribution, metabolism, and excretion (ADME) properties.

  • Introduction of Pharmacophoric Elements: The amine fragment can be chosen to contain specific pharmacophoric features known to interact with a particular biological target. This modular approach accelerates the hit-to-lead optimization process.

  • Conformational Constraint: The planar oxazole ring, in conjunction with the amide bond, can impart a degree of conformational rigidity to the molecule, which can lead to higher binding affinity and selectivity for the target protein.

Workflow for the Synthesis of 2,5-Dimethyl-1,3-oxazole-4-carboxamides

The synthesis of amide derivatives from 2,5-Dimethyl-1,3-oxazole-4-carboxylic acid typically proceeds through a two-step sequence: activation of the carboxylic acid followed by coupling with the desired amine.

G cluster_0 Activation of Carboxylic Acid cluster_1 Amide Coupling A 2,5-Dimethyl-1,3-oxazole-4-carboxylic acid C 2,5-Dimethyl-1,3-oxazole-4-carbonyl chloride (Activated Intermediate) A->C Activation B Activating Agent (e.g., SOCl₂, Oxalyl Chloride) D Primary or Secondary Amine (R-NH₂ or R₂NH) E Bioactive 2,5-Dimethyl-1,3-oxazole-4-carboxamide C->E Coupling

Caption: General workflow for the synthesis of bioactive amides.

Detailed Protocol: Synthesis of N-(4-benzoylphenyl)-2,5-dimethyloxazole-4-carboxamide

This protocol details the synthesis of a specific bioactive amide, N-(4-benzoylphenyl)-2,5-dimethyloxazole-4-carboxamide, which has been investigated for its potential biological activities.[4] This serves as a representative example that can be adapted for the synthesis of other amide derivatives.

Part 1: Activation of 2,5-Dimethyl-1,3-oxazole-4-carboxylic Acid

Objective: To convert the carboxylic acid to the more reactive acyl chloride.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
2,5-Dimethyl-1,3-oxazole-4-carboxylic acid155.141.0 g6.45
Thionyl chloride (SOCl₂)118.975 mLExcess
Anhydrous Dichloromethane (DCM)-20 mL-

Procedure:

  • To a flame-dried 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,5-Dimethyl-1,3-oxazole-4-carboxylic acid (1.0 g, 6.45 mmol).

  • Add anhydrous dichloromethane (20 mL) to dissolve the starting material.

  • Carefully add thionyl chloride (5 mL) dropwise to the solution at room temperature. Caution: Thionyl chloride is corrosive and reacts with moisture to release toxic gases. This step should be performed in a well-ventilated fume hood.

  • Heat the reaction mixture to reflux (approximately 40 °C) and stir for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by taking a small aliquot, quenching it with methanol, and spotting it against the starting material.

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and dichloromethane under reduced pressure using a rotary evaporator.

  • The resulting crude 2,5-Dimethyl-1,3-oxazole-4-carbonyl chloride is a solid and can be used in the next step without further purification.[4][5]

Part 2: Amide Coupling with 4-Aminobenzophenone

Objective: To couple the activated acyl chloride with 4-aminobenzophenone to form the final product.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
2,5-Dimethyl-1,3-oxazole-4-carbonyl chloride173.58~6.45~6.45
4-Aminobenzophenone197.231.27 g6.45
Anhydrous Dichloromethane (DCM)-30 mL-
Triethylamine (TEA)101.191.8 mL12.9

Procedure:

  • In a separate flame-dried 100 mL round-bottom flask, dissolve 4-aminobenzophenone (1.27 g, 6.45 mmol) in anhydrous dichloromethane (30 mL).

  • Add triethylamine (1.8 mL, 12.9 mmol) to the solution. Triethylamine acts as a base to neutralize the HCl generated during the reaction.

  • Dissolve the crude 2,5-Dimethyl-1,3-oxazole-4-carbonyl chloride from Part 1 in a minimal amount of anhydrous DCM and add it dropwise to the amine solution at 0 °C (ice bath).

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield N-(4-benzoylphenyl)-2,5-dimethyloxazole-4-carboxamide as a solid.[4]

Expected Yield: ~70-80%

Characterization: The structure of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[4]

Expanding the Synthetic Utility: Towards Other Bioactive Heterocycles

While amide derivatives are a primary focus, the 2,5-Dimethyl-1,3-oxazole-4-carboxylic acid scaffold can be a precursor for other important heterocyclic systems, such as 1,3,4-oxadiazoles. These are also known to exhibit a wide range of biological activities.[6][7][8]

Conceptual Workflow: From Oxazole-Carboxamide to 1,3,4-Oxadiazole

A common synthetic route to 2,5-disubstituted-1,3,4-oxadiazoles involves the cyclodehydration of 1,2-diacylhydrazines.[7] The 2,5-Dimethyl-1,3-oxazole-4-carboxamide can be conceptually transformed into a diacylhydrazine intermediate, which can then be cyclized.

G cluster_0 Starting Material cluster_1 Intermediate Formation cluster_2 Final Product A 2,5-Dimethyl-1,3-oxazole-4-carboxylic acid B Hydrazide Formation A->B C Acylation B->C D 1,2-Diacylhydrazine C->D E Cyclodehydration (e.g., POCl₃, H₂SO₄) D->E F Bioactive 2-(2,5-Dimethyl-1,3-oxazol-4-yl)-5-substituted-1,3,4-oxadiazole E->F

Caption: Conceptual pathway to 1,3,4-oxadiazoles.

This conceptual pathway highlights the potential for further diversification of the molecular library starting from 2,5-Dimethyl-1,3-oxazole-4-carboxylic acid, thereby expanding its utility in drug discovery programs.

Conclusion

2,5-Dimethyl-1,3-oxazole-4-carboxylic acid is a valuable and versatile building block for the synthesis of bioactive molecules. Its primary application lies in the straightforward and modular synthesis of diverse amide derivatives through well-established coupling protocols. The ability to readily introduce a wide range of functionalities allows for the systematic optimization of pharmacological and pharmacokinetic properties. Furthermore, the oxazole core can serve as a precursor to other important heterocyclic scaffolds, such as 1,3,4-oxadiazoles, further broadening its applicability in medicinal chemistry. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this important synthetic intermediate in their drug discovery endeavors.

References

  • Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. National Institutes of Health. Available at: [Link]

  • Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives. National Institutes of Health. Available at: [Link]

  • Synthesis and biological activity of some 2,5-disubstituted 1,3,4-oxadiazoles. ResearchGate. Available at: [Link]

  • 2,5-Dimethyl-1,3-oxazole-4-carbonyl chloride. MySkinRecipes. Available at: [Link]

  • A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. National Institutes of Health. Available at: [Link]

  • Biological Activities of 2, 5-Disubstituted - 1, 3, 4-Oxadiazoles. Semantic Scholar. Available at: [Link]

  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. National Institutes of Health. Available at: [Link]

  • Synthesis, characterization and biological evaluation of novel 2,5 substituted-1,3,4 oxadiazole derivatives. National Institutes of Health. Available at: [Link]

  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. National Institutes of Health. Available at: [Link]

  • A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. Organic Chemistry Portal. Available at: [Link]

  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. Available at: [Link]

  • Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. MDPI. Available at: [Link]

  • Novel synthesis of 1,3,4 oxadiazole derivatives poly (maleimide-co-methyl acrylate) with some carboxylic acids and their biological activity. UKH Journal of Science and Engineering. Available at: [Link]

  • Synthesis and In Vivo Hypolipidemic Effect of Some N-(Benzoylphenyl)-Carboxamide Derivatives in Triton WR-1339-Induced Hyperlipidemic Rats. SciELO. Available at: [Link]

  • A comprehensive review on biological activities of oxazole derivatives. National Institutes of Health. Available at: [Link]

  • Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid, and boronic acid. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • One pot direct synthesis of amides or oxazolines from carboxylic acids using Deoxo-Fluor reagent. National Institutes of Health. Available at: [Link]

  • Boron trifluoride diethyl etherate. Chongqing Chemdad Co., Ltd. Available at: [Link]

Sources

Application Notes & Protocols: A Comprehensive Guide to the Antimicrobial Screening of 2,5-Dimethyl-1,3-oxazole-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Antimicrobial Agents

The relentless rise of antimicrobial resistance presents a formidable challenge to global health, necessitating an urgent and continuous search for new therapeutic agents.[1][2] Heterocyclic compounds have long been a cornerstone in medicinal chemistry, with the oxazole nucleus being of particular interest due to its presence in a wide array of biologically active molecules.[3][4] Oxazole derivatives are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5] This guide focuses on a specific subclass, the 2,5-Dimethyl-1,3-oxazole-4-carboxylic acid derivatives, outlining a systematic approach to evaluate their potential as novel antimicrobial agents. The protocols herein are designed for researchers, scientists, and drug development professionals, providing a framework from initial screening to quantitative assessment of antimicrobial efficacy.

Scientific Rationale: Why Investigate 2,5-Dimethyl-1,3-oxazole-4-carboxylic Acid Derivatives?

The selection of the 2,5-Dimethyl-1,3-oxazole-4-carboxylic acid scaffold is predicated on established principles of medicinal chemistry. The oxazole ring acts as a versatile pharmacophore, and its substitution pattern is pivotal in defining the biological activity of the resulting derivatives.[4] The carboxylic acid moiety can enhance solubility and provides a handle for further chemical modifications to optimize pharmacokinetic and pharmacodynamic properties. The dimethyl substitution pattern on the oxazole ring may influence the molecule's steric and electronic properties, potentially leading to enhanced binding to microbial targets. While direct studies on this specific class of derivatives are emerging, the broader family of oxazole and the structurally similar 1,3,4-oxadiazole derivatives have demonstrated significant antimicrobial activity against a range of pathogens, including Gram-positive and Gram-negative bacteria.[5][6][7][8] This provides a strong rationale for the systematic screening of novel derivatives of 2,5-Dimethyl-1,3-oxazole-4-carboxylic acid.

Overall Experimental Workflow

A systematic antimicrobial screening process is crucial for the reliable evaluation of novel compounds. The workflow begins with the preparation of the test compounds and microbial cultures, followed by a qualitative primary screening to identify active compounds. Subsequently, quantitative assays are performed to determine the potency of the active derivatives.

Antimicrobial_Screening_Workflow cluster_prep Preparation Phase cluster_screening Screening & Analysis Phase Compound_Prep Preparation of 2,5-Dimethyl-1,3-oxazole-4-carboxylic Acid Derivative Stock Solutions Primary_Screen Primary Screening: Agar Disk Diffusion Assay (Zone of Inhibition) Compound_Prep->Primary_Screen Culture_Prep Preparation of Standardized Microbial Inoculum (0.5 McFarland) Culture_Prep->Primary_Screen MIC_Assay Quantitative Analysis: Broth Microdilution Assay (Determine MIC) Culture_Prep->MIC_Assay Identify_Actives Identify Active Derivatives (Presence of Inhibition Zone) Primary_Screen->Identify_Actives Qualitative Assessment Identify_Actives->MIC_Assay Proceed with Hits MBC_Assay Bactericidal/Bacteriostatic Determination: (Determine MBC) MIC_Assay->MBC_Assay Determine Kill Concentration Data_Analysis Data Analysis & Interpretation MIC_Assay->Data_Analysis MBC_Assay->Data_Analysis

Caption: High-level workflow for the antimicrobial screening of novel compounds.

Detailed Application Protocols

The following protocols are presented as self-validating systems, incorporating necessary controls to ensure the accuracy and reproducibility of the results.

Preparation of Test Compound Stock Solutions

Rationale: Accurate and consistent preparation of test compounds is fundamental for reliable screening. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving organic compounds for biological assays. It is crucial to determine the non-inhibitory concentration of the solvent to prevent false-positive results.

Protocol:

  • Dissolution: Accurately weigh 10 mg of each 2,5-Dimethyl-1,3-oxazole-4-carboxylic acid derivative and dissolve in 1 mL of 100% DMSO to prepare a stock solution of 10 mg/mL. Vortex thoroughly to ensure complete dissolution.

  • Sterilization: Sterilize the stock solutions by filtering through a 0.22 µm syringe filter into a sterile microcentrifuge tube.

  • Storage: Store the stock solutions at -20°C. Avoid repeated freeze-thaw cycles.

  • Solvent Control: Prepare a solvent control by making serial dilutions of DMSO in the appropriate broth medium (e.g., Mueller-Hinton Broth) to determine the highest concentration that does not inhibit microbial growth. This concentration should not be exceeded in the subsequent assays.

Preparation of Standardized Microbial Inoculum

Rationale: The density of the microbial inoculum significantly impacts the outcome of susceptibility tests. The 0.5 McFarland turbidity standard provides a reference for adjusting the bacterial suspension to a concentration of approximately 1.5 x 10^8 colony-forming units (CFU)/mL.[9]

Protocol:

  • Culture Revival: From a stock culture, streak the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) onto a suitable agar plate (e.g., Tryptic Soy Agar, Nutrient Agar) and incubate at 37°C for 18-24 hours.

  • Colony Selection: Select 3-5 well-isolated colonies of the same morphological type from the fresh agar plate.

  • Suspension: Transfer the selected colonies into a tube containing 4-5 mL of sterile saline (0.85% NaCl) or a suitable broth.

  • Turbidity Adjustment: Vortex the suspension and adjust its turbidity to match that of a 0.5 McFarland standard by adding more colonies or sterile saline/broth. This can be done visually or using a spectrophotometer (absorbance at 625 nm should be between 0.08 and 0.13).

  • Final Dilution: The standardized suspension must be further diluted for use in the assays as specified in the respective protocols below.

Primary Screening: Agar Disk Diffusion (Zone of Inhibition) Assay

Rationale: The agar disk diffusion method, also known as the Kirby-Bauer test, is a widely used qualitative screening method to assess the antimicrobial activity of a substance.[10][11] It is a simple, rapid, and cost-effective way to identify compounds that warrant further quantitative testing.[12] The principle relies on the diffusion of the antimicrobial agent from a saturated disk into the agar, resulting in a zone of growth inhibition if the microorganism is susceptible.[13]

Disk_Diffusion_Workflow Inoculum_Prep Prepare 0.5 McFarland Standard Inoculum Plate_Inoculation Inoculate Mueller-Hinton Agar Plate for Confluent Growth Inoculum_Prep->Plate_Inoculation Disk_Placement Place Disks on Inoculated Agar Surface Plate_Inoculation->Disk_Placement Disk_Prep Impregnate Sterile Paper Disks with Test Compound Disk_Prep->Disk_Placement Incubation Incubate at 37°C for 18-24 hours Disk_Placement->Incubation Measurement Measure Diameter of the Zone of Inhibition (mm) Incubation->Measurement

Caption: Workflow for the Agar Disk Diffusion Assay.

Protocol:

  • Inoculum for Plating: Within 15 minutes of standardization, dip a sterile cotton swab into the 0.5 McFarland adjusted inoculum and remove excess fluid by pressing the swab against the inside of the tube.

  • Plate Inoculation: Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees after each application to ensure a uniform lawn of growth. Allow the plate to dry for 3-5 minutes.

  • Disk Application: Aseptically place sterile paper disks (6 mm in diameter) onto the inoculated agar surface.

  • Compound Loading: Pipette a fixed volume (e.g., 10 µL) of each test compound's stock solution onto a separate disk.

  • Controls:

    • Positive Control: Apply a standard antibiotic (e.g., Ciprofloxacin for bacteria) to one disk.

    • Negative Control: Apply the solvent (e.g., DMSO) to another disk to ensure it does not produce an inhibition zone.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measurement and Interpretation: Measure the diameter of the zone of complete growth inhibition in millimeters (mm), including the disk diameter.[10][14] The presence of a clear zone indicates antimicrobial activity.

Quantitative Analysis: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

Rationale: The broth microdilution assay is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1] The MIC is the lowest concentration of a drug that prevents the visible growth of a bacterium.[15] This quantitative method is essential for evaluating the potency of a compound and for comparing its efficacy to standard antibiotics.[9][16]

MIC_Workflow Serial_Dilution Perform 2-fold Serial Dilutions of Test Compound in a 96-well Plate Inoculum_Addition Add Standardized Bacterial Inoculum to Each Well Serial_Dilution->Inoculum_Addition Controls Include Positive (no drug) and Negative (no bacteria) Controls Inoculum_Addition->Controls Incubation Incubate Plate at 37°C for 18-24 hours Controls->Incubation MIC_Determination Determine MIC as the Lowest Concentration with No Visible Growth Incubation->MIC_Determination

Sources

Application Notes and Protocols for Determining the Anti-Biofilm Activity of Oxazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Bacterial Biofilms and the Promise of Oxazole Scaffolds

Bacterial biofilms represent a formidable challenge in both clinical and industrial settings. These structured communities of microorganisms are encased in a self-produced matrix of extracellular polymeric substances (EPS), which confers a high degree of protection against conventional antibiotics and host immune responses.[1][2] The increased tolerance of biofilm-embedded bacteria can be 10 to 1,000 times greater than their planktonic counterparts, leading to persistent and chronic infections that are difficult to eradicate.[2] Common pathogens known for their robust biofilm-forming capabilities include Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, and Klebsiella pneumoniae.[1][2][3]

The quest for novel anti-biofilm agents has led researchers to explore diverse chemical scaffolds. Among these, oxazole-containing compounds have emerged as a promising class of molecules with demonstrated antimicrobial and anti-biofilm potential.[4] Their unique structural features allow for diverse chemical modifications, enabling the fine-tuning of their biological activity. Some oxazole derivatives have been shown to inhibit biofilm formation at sub-inhibitory concentrations, suggesting a mechanism that may interfere with bacterial adhesion or signaling pathways rather than direct bactericidal action.[4]

This guide provides a comprehensive overview of key in vitro assays to rigorously evaluate the anti-biofilm efficacy of novel oxazole compounds. The protocols herein are designed to be robust and reproducible, providing researchers with the tools to assess effects on biofilm biomass, metabolic activity, and structural integrity.

Experimental Workflow for Anti-Biofilm Compound Screening

A systematic approach is crucial for the effective screening and characterization of anti-biofilm agents. The following workflow outlines a logical progression from initial screening to in-depth analysis.

Anti-Biofilm Screening Workflow cluster_0 Primary Screening cluster_1 Secondary Validation & Characterization Start Start Biomass Assay Biomass Quantification (Crystal Violet Assay) Start->Biomass Assay Viability Assay Metabolic Activity (Resazurin or TTC Assay) Start->Viability Assay Hit Identification Identify Hits Biomass Assay->Hit Identification Viability Assay->Hit Identification MBEC Assay MBEC Determination (Minimum Biofilm Eradication Concentration) Hit Identification->MBEC Assay Promising Candidates Microscopy Structural Analysis (Confocal Microscopy) MBEC Assay->Microscopy Mechanism Studies Mechanism of Action (e.g., Gene Expression) Microscopy->Mechanism Studies Final Validation Validated Lead Mechanism Studies->Final Validation

Figure 1: A generalized workflow for screening and validating novel anti-biofilm compounds.

Part 1: Quantification of Biofilm Biomass

The initial step in assessing anti-biofilm activity often involves quantifying the total biofilm mass. The Crystal Violet (CV) assay is a simple, inexpensive, and widely adopted method for this purpose.[5] CV is a basic dye that stains both the bacterial cells and components of the extracellular matrix.[6]

Protocol 1: Crystal Violet Staining for Biofilm Biomass

This protocol is adapted for a 96-well microtiter plate format, making it suitable for high-throughput screening.

Principle: Crystal violet stains the adherent biofilm. After washing away unbound dye, the retained stain is solubilized, and its absorbance is measured, which is proportional to the total biofilm biomass.[7]

Materials:

  • 96-well flat-bottom sterile microtiter plates

  • Bacterial culture (e.g., S. aureus, P. aeruginosa)

  • Appropriate growth medium (e.g., Tryptic Soy Broth (TSB))

  • Oxazole compounds dissolved in a suitable solvent (e.g., DMSO)

  • 0.1% (w/v) Crystal Violet solution

  • 30-33% (v/v) Acetic Acid or 95% Ethanol for solubilization

  • Phosphate Buffered Saline (PBS)

  • Microplate reader

Step-by-Step Methodology:

  • Bacterial Inoculum Preparation:

    • Grow a bacterial culture overnight at 37°C.

    • Dilute the overnight culture in fresh medium to a final concentration of approximately 1 x 10^6 CFU/mL.

  • Biofilm Formation and Treatment:

    • Dispense 100 µL of the diluted bacterial suspension into the wells of a 96-well plate.

    • Add the oxazole compounds at various concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects biofilm growth (typically ≤1%).

    • Include necessary controls:

      • Positive Control: Bacteria with medium and solvent (no compound).

      • Negative Control: Sterile medium only (no bacteria).

    • Cover the plate and incubate statically for 24-48 hours at 37°C.[8][9]

  • Washing:

    • Carefully discard the planktonic culture from the wells by inverting the plate.

    • Gently wash the wells three times with 200 µL of sterile PBS to remove non-adherent cells.[10] Be cautious not to dislodge the biofilm.

  • Staining:

    • Add 125 µL of 0.1% crystal violet solution to each well.

    • Incubate at room temperature for 15-30 minutes.

  • Washing:

    • Remove the crystal violet solution and wash the plate again with PBS (3-4 times) until the wash water is clear.[7]

  • Solubilization and Quantification:

    • Air dry the plate for at least 15 minutes.[10]

    • Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound dye.[9]

    • Incubate for 10-15 minutes at room temperature, with gentle shaking if necessary.

    • Transfer 125 µL of the solubilized stain to a new flat-bottom plate.[7]

    • Measure the absorbance at a wavelength of 550-595 nm using a microplate reader.[7][10]

Data Interpretation: The percentage of biofilm inhibition can be calculated using the following formula: % Inhibition = [1 - (OD_Treated / OD_PositiveControl)] * 100

Oxazole CompoundConcentration (µg/mL)Absorbance (590 nm) ± SD% Biofilm Inhibition
Control (Vehicle) 00.850 ± 0.0450%
Oxazole-A 100.620 ± 0.03027.1%
500.340 ± 0.02560.0%
1000.150 ± 0.01582.4%
Oxazole-B 100.780 ± 0.0508.2%
500.690 ± 0.04018.8%
1000.550 ± 0.03535.3%
Table 1: Example data from a Crystal Violet assay showing dose-dependent biofilm inhibition by two hypothetical oxazole compounds against S. aureus.

Part 2: Assessment of Biofilm Viability and Metabolic Activity

While the CV assay measures total biomass, it does not distinguish between live and dead cells. Viability assays are crucial to determine if a compound is merely preventing attachment or actively killing the cells within the biofilm.

Protocol 2: Resazurin Assay for Metabolic Activity

The resazurin assay is a rapid, fluorescence-based method to quantify viable, metabolically active cells.[5][11] The blue, non-fluorescent dye (resazurin) is reduced by metabolic intermediates of living cells to the pink, highly fluorescent resorufin.[12][13]

Principle: The amount of fluorescent resorufin produced is directly proportional to the number of metabolically active cells in the biofilm.[11]

Resazurin Assay Mechanism Resazurin Resazurin (Blue, Non-fluorescent) MetabolicActivity Metabolically Active Cells (Reductases) Resazurin->MetabolicActivity Resorufin Resorufin (Pink, Fluorescent) MetabolicActivity->Resorufin Measurement Measure Fluorescence (Ex: 530-560 nm, Em: 590 nm) Resorufin->Measurement

Figure 2: The principle of the resazurin viability assay.

Materials:

  • Biofilms grown and treated in 96-well plates (from Protocol 1, steps 1-2)

  • Resazurin sodium salt solution (e.g., 0.02% w/v in PBS, sterile filtered)

  • Fluorescence microplate reader

Step-by-Step Methodology:

  • Prepare Biofilms: Grow and treat biofilms with oxazole compounds as described in Protocol 1 (steps 1-2).

  • Washing: Gently wash the biofilms twice with 200 µL of sterile PBS to remove planktonic cells and residual medium.[5]

  • Resazurin Addition: Add 100 µL of the resazurin solution to each well.

  • Incubation: Incubate the plate in the dark at 37°C for 1-4 hours. The optimal incubation time may need to be determined empirically for the specific bacterial strain and biofilm density.

  • Fluorescence Measurement: Measure the fluorescence using an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.[14]

Data Interpretation: A decrease in fluorescence intensity compared to the untreated control indicates a reduction in metabolic activity, suggesting either bactericidal or bacteriostatic effects of the compound on the biofilm.

Protocol 3: TTC Assay for Viability

The 2,3,5-triphenyltetrazolium chloride (TTC) assay is a colorimetric alternative for assessing metabolic activity. TTC is a colorless, water-soluble salt that is reduced by bacterial dehydrogenases in viable cells to form red, water-insoluble formazan crystals.[15]

Principle: The amount of red formazan produced is proportional to the number of viable bacteria in the biofilm. This method is particularly useful when components of the test medium or compounds interfere with fluorescence-based assays.[15]

Materials:

  • Biofilms grown and treated in 96-well plates

  • TTC solution (e.g., 0.5-1% w/v in sterile water or PBS)[16]

  • Methanol or Ethanol (96%) for solubilization[17][18]

  • Microplate reader

Step-by-Step Methodology:

  • Prepare Biofilms: Grow and treat biofilms as previously described.

  • Washing: Wash the biofilms twice with 200 µL of sterile PBS.

  • TTC Addition: Add 100 µL of the TTC solution to each well.

  • Incubation: Incubate the plate in the dark at 37°C for 4-6 hours.[16][18]

  • Formazan Solubilization:

    • Carefully remove the TTC solution.

    • Add 100-200 µL of methanol or ethanol to each well to dissolve the red formazan crystals.[17][18]

    • Incubate for 30 minutes at room temperature with shaking.[17]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490-500 nm.[16][18]

Oxazole CompoundConcentration (µg/mL)Absorbance (490 nm) ± SD% Metabolic Inhibition
Control (Vehicle) 00.680 ± 0.0350%
Oxazole-A 100.450 ± 0.02033.8%
500.180 ± 0.01873.5%
1000.050 ± 0.01092.6%
Oxazole-B 100.650 ± 0.0404.4%
500.610 ± 0.03010.3%
1000.580 ± 0.02514.7%
Table 2: Example data from a TTC assay demonstrating the effect of oxazole compounds on the metabolic activity of S. aureus biofilms.

Part 3: Determining Eradication Concentration and Visualizing Biofilm Architecture

For promising lead compounds, it is essential to determine the concentration required to eradicate an established biofilm and to visualize the compound's effect on the biofilm's three-dimensional structure.

Protocol 4: Minimum Biofilm Eradication Concentration (MBEC) Assay

The MBEC assay determines the minimum concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.[19][20] This is a more stringent test than biofilm inhibition, as it targets mature, established biofilms.[19] The assay often utilizes a device with pegs on the lid where biofilms are formed (e.g., Calgary Biofilm Device).[19]

Principle: Biofilms are grown on pegs, which are then exposed to a range of compound concentrations. After treatment, the pegs are placed in fresh, compound-free medium. The MBEC is the lowest concentration that prevents regrowth of bacteria from the treated biofilm.[19]

Step-by-Step Methodology:

  • Biofilm Formation:

    • Grow biofilms on the pegs of an MBEC device lid by placing the lid onto a 96-well plate containing bacterial inoculum (~10^6 CFU/mL).

    • Incubate for 24-48 hours at 37°C with gentle shaking to promote uniform biofilm growth.

  • Washing:

    • Rinse the peg lid by immersing it in a 96-well plate containing sterile PBS to remove planktonic cells.[6]

  • Compound Exposure (Challenge Plate):

    • Prepare a 96-well plate with serial dilutions of the oxazole compounds in appropriate growth medium.

    • Place the peg lid with the established biofilms into this challenge plate.

    • Incubate for a defined period (e.g., 24 hours) at 37°C.

  • Recovery and Regrowth:

    • After exposure, rinse the peg lid again in PBS to remove residual compound.

    • Place the peg lid into a new 96-well plate containing 200 µL of fresh, sterile growth medium per well.

    • To dislodge the surviving biofilm cells, sonicate the plate for 5-10 minutes.[6]

    • Incubate this recovery plate for 18-24 hours at 37°C.

  • MBEC Determination:

    • Determine the MBEC by visual inspection for turbidity (bacterial growth) in the recovery plate wells. The MBEC is the lowest compound concentration that resulted in no growth.[19]

    • Alternatively, measure the optical density (OD) at 650 nm. An OD650 reading below a certain threshold (e.g., 0.1) can signify biofilm eradication.[19]

Protocol 5: Confocal Laser Scanning Microscopy (CLSM) for Biofilm Imaging

CLSM is a powerful, non-invasive technique for visualizing the three-dimensional architecture of biofilms.[21][22] It allows for the assessment of parameters like biofilm thickness, cell distribution, and the viability of cells within different layers of the biofilm.[21]

Principle: Fluorescent dyes are used to stain different components of the biofilm (e.g., live cells, dead cells, EPS matrix). A laser scans the sample point-by-point and layer-by-layer, and a computer reconstructs the data into a 3D image.[22][23]

Materials:

  • Biofilms grown on optically clear surfaces (e.g., glass-bottom dishes or plates)

  • Fluorescent stains (e.g., LIVE/DEAD™ BacLight™ kit, which contains SYTO 9 for live cells (green) and Propidium Iodide for dead cells (red))[24]

  • Confocal microscope

Step-by-Step Methodology:

  • Biofilm Culture: Grow biofilms on a suitable surface (e.g., in a glass-bottom 8-well chamber slide) with and without the test oxazole compounds.

  • Washing: Gently wash the biofilms with PBS to remove planktonic cells.

  • Staining:

    • Prepare the staining solution according to the manufacturer's instructions (e.g., SYTO 9 and propidium iodide in PBS).

    • Add the stain to the biofilms and incubate in the dark for 15-30 minutes.[24]

  • Imaging:

    • Gently rinse off excess stain.

    • Image the biofilms using a confocal microscope. Acquire a series of optical sections (a z-stack) through the entire thickness of the biofilm.

  • Image Analysis:

    • Use imaging software (e.g., ImageJ, Imaris) to reconstruct 3D images and quantify structural parameters such as biovolume, average thickness, and the ratio of live to dead cells.[23][24]

Expected Results: An effective anti-biofilm oxazole compound would result in a significant reduction in biofilm thickness and biovolume. CLSM images would show a disrupted biofilm structure and potentially a higher proportion of red-stained (dead) cells compared to the green-stained (live) cells in the untreated control.

References

  • A Platform of Anti-biofilm Assays Suited to the Exploration of Natural Compound Libraries. (2016). Journal of Visualized Experiments. [Link]

  • Mariscal, A., et al. (2009). Fluorescent assay based on resazurin for detection of activity of disinfectants against bacterial biofilm. Applied Microbiology and Biotechnology. [Link]

  • O'Toole, G. A. (2011). Crystal violet staining for biofilm analysis. Bio-protocol. [Link]

  • Haney, E. F., et al. (2018). Minimal Biofilm Eradication Concentration (MBEC) Assay. Bio-protocol. [Link]

  • Poursanis, I., et al. (2020). A Method for Quantitative Determination of Biofilm Viability. MDPI. [Link]

  • Innovotech Inc. (n.d.). MBEC Assay® PROCEDURAL MANUAL Version 2.1. [Link]

  • ibidi GmbH. (2024). Protocol for Bacterial Biofilm Visualization and Sample Preparation for Scanning Electron Microscopy. [Link]

  • Callahan, J. E., & Castaldi, M. J. (2017). Bacterial Biofilm Quantification: Using a Crystal Violet Assay to Assess Student-Selected Remedies. Association for Biology Laboratory Education. [Link]

  • Emery Pharma. (2014). Testing Antimicrobials Using Minimum Biofilm Eradication Concentration (MBEC). [Link]

  • Vlase, L., et al. (2022). In Silico and In Vitro Assessment of Antimicrobial and Antibiofilm Activity of Some 1,3-Oxazole-Based Compounds and Their Isosteric Analogues. MDPI. [Link]

  • Labtoo. (n.d.). Minimum biofilm eradication concentration assay. [Link]

  • De la Fuente-Núñez, C., et al. (2014). Targeting Biofilm Associated Staphylococcus aureus Using Resazurin Based Drug-susceptibility Assay. Journal of Visualized Experiments. [Link]

  • O'Toole, G. A. (2010). Microtiter Dish Biofilm Formation Assay. Journal of Visualized Experiments. [Link]

  • ResearchGate. (n.d.). Fluorescent assay based on resazurin for detection of activity of disinfectants against bacterial biofilm. [Link]

  • Emery Pharma. (n.d.). Biofilm Eradication Testing. [Link]

  • Jin, Y., et al. (2022). Biofilm by confocal laser scanning microscopy. Bio-protocol. [Link]

  • iGEM. (n.d.). General Biofilm Assay Protocol. [Link]

  • Creative Biolabs. (n.d.). Confocal Laser Scanning Microscopy for Biofilm Assay. [Link]

  • Fernandes, S., et al. (2021). Application of the Resazurin Cell Viability Assay to Monitor Escherichia coli and Salmonella Typhimurium Inactivation Mediated by Phages. MDPI. [Link]

  • Abdollahzadeh, E., et al. (2014). Optimization of tetrazolium salt assay for Pseudomonas aeruginosa biofilm using microtiter plate method. Journal of Microbiological Methods. [Link]

  • JoVE. (2022). Anti-Biofilm Assays to explore Natural Compound Libraries | Protocol Preview. YouTube. [Link]

  • Wu, H., et al. (2021). Microtiter plate assays to assess antibiofilm activity against bacteria. Nature Protocols. [Link]

  • Szabados, F., et al. (2021). The Novel Quantitative Assay for Measuring the Antibiofilm Activity of Volatile Compounds (AntiBioVol). MDPI. [Link]

  • Kumar, A., et al. (2017). Tools of the Trade: Image Analysis Programs for Confocal Laser-Scanning Microscopy Studies of Biofilms and Considerations for Their Use by Experimental Researchers. Microbiology and Molecular Biology Reviews. [Link]

  • Shang, D., et al. (2023). Understanding bacterial biofilms: From definition to treatment strategies. Frontiers in Cellular and Infection Microbiology. [Link]

  • Ansari, M. A., et al. (2022). Analysis of the Antimicrobial and Anti-Biofilm Activity of Natural Compounds and Their Analogues against Staphylococcus aureus Isolates. MDPI. [Link]

  • Ryder, C. R., et al. (2019). Confocal Laser Scanning Microscopy for Analysis of Pseudomonas aeruginosa Biofilm Architecture and Matrix Localization. Frontiers in Immunology. [Link]

  • de la Fuente-Núñez, C., et al. (2018). Critical Assessment of Methods to Quantify Biofilm Growth and Evaluate Antibiofilm Activity of Host Defence Peptides. MDPI. [Link]

  • Sharma, D., et al. (2023). Microbial Biofilm: A Review on Formation, Infection, Antibiotic Resistance, Control Measures, and Innovative Treatment. MDPI. [Link]

  • ResearchGate. (n.d.). Tetrazolium reduction allows assessment of biofilm formation by Campylobacter jejuni in a food matrix model. [Link]

  • Kim, M. H., et al. (2023). Compounds That Have an Anti-Biofilm Effect against Common Bacteria at Very Low Concentrations and Their Antibiotic Combination Effect. MDPI. [Link]

  • Jakobsen, T. H., et al. (2017). Small Molecule Anti-biofilm Agents Developed on the Basis of Mechanistic Understanding of Biofilm Formation. Frontiers in Microbiology. [Link]

  • ResearchGate. (n.d.). (A) High biofilm-forming bacterial strains among 92 isolates collected... [Link]

  • Kmit, I., et al. (2023). In Vitro Assessment of Biofilm Production, Antibacterial Resistance of Staphylococcus aureus, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Acinetobacter spp. Obtained from Tonsillar Crypts of Healthy Adults. MDPI. [Link]

  • ResearchGate. (n.d.). Bacterial cell viability assay (1% TTC assay). Quantitative... [Link]

  • Blackledge, M. S., et al. (2013). Development of benzo[5]oxazines as biofilm inhibitors and dispersal agents against Vibrio cholerae. MedChemComm. [Link]

  • Parrino, B., et al. (2019). Synthetic small molecules as anti-biofilm agents in the struggle against antibiotic resistance. European Journal of Medicinal Chemistry. [Link]

  • Roy, R., et al. (2018). Development of Antibiofilm Therapeutics Strategies to Overcome Antimicrobial Drug Resistance. Expert Opinion on Drug Discovery. [Link]

Sources

2,5-Dimethyl-1,3-oxazole-4-carboxylic acid as a precursor for protein degraders

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2,5-Dimethyl-1,3-oxazole-4-carboxylic Acid in PROTAC® Linker Design

Abstract

This guide details the strategic application of 2,5-Dimethyl-1,3-oxazole-4-carboxylic acid (CAS: 23000-14-8) as a structural motif in the synthesis of Proteolysis Targeting Chimeras (PROTACs). While aliphatic chains (PEGs) are common linkers, they often suffer from high conformational entropy and poor metabolic stability. This oxazole derivative serves as a rigidifying linker element (RLE) and a phenyl bioisostere . Its incorporation improves water solubility, lowers lipophilicity (LogP), and enhances metabolic stability by blocking oxidative hotspots on the heterocyclic ring.

Part 1: Strategic Rationale & Chemical Logic

In the development of heterobifunctional protein degraders, "molecular obesity" (high Molecular Weight and TPSA) is a persistent challenge. The 2,5-dimethyl-1,3-oxazole moiety offers three distinct advantages over traditional phenyl or purely aliphatic linkers:

  • Conformational Restriction: Unlike flexible PEG chains, the oxazole ring introduces rigidity. This reduces the entropic penalty upon ternary complex formation (Target-PROTAC-E3 Ligase), potentially improving degradation potency (

    
    ).
    
  • Physicochemical Optimization:

    • Solubility: The nitrogen and oxygen atoms in the oxazole ring act as hydrogen bond acceptors, improving aqueous solubility compared to phenyl-based linkers.

    • LogP Reduction: Replacing a benzene ring with a dimethyl-oxazole can lower cLogP by approximately 1.0–1.5 units, critical for cell permeability.

  • Metabolic Shielding: The methyl groups at positions 2 and 5 block the most reactive sites on the oxazole ring, preventing metabolic oxidation (e.g., by CYP450s) that typically occurs at unsubstituted ring carbons.

Diagram 1: Rational Design Logic

The following diagram illustrates the decision matrix for selecting this oxazole precursor over standard alternatives.

rational_design Problem PROTAC Challenge: High LogP & Poor Solubility Soln_Phenyl Option A: Phenyl Linker (High Lipophilicity) Problem->Soln_Phenyl Soln_PEG Option B: PEG Linker (High Entropy/Floppy) Problem->Soln_PEG Decision Solution: 2,5-Dimethyl-oxazole Problem->Decision Outcome1 Reduced LogP (Better Solubility) Decision->Outcome1 Outcome2 Rigidified Linker (Lower Entropy Cost) Decision->Outcome2 Outcome3 Blocked Metabolism (2,5-Me substitution) Decision->Outcome3

Caption: Decision logic for replacing traditional linkers with 2,5-dimethyl-1,3-oxazole-4-carboxylic acid to optimize physicochemical properties.

Part 2: Synthetic Protocols

The carboxylic acid at the C4 position is conjugated to the aromatic system, making it less electrophilic than aliphatic acids. Standard carbodiimide couplings (EDC/NHS) often result in sluggish yields. The following protocol utilizes HATU , the gold standard for heteroaromatic acid couplings, to ensure complete conversion.

Protocol A: Activation and Amide Coupling

Objective: Synthesize an Oxazole-Linker intermediate by coupling 2,5-Dimethyl-1,3-oxazole-4-carboxylic acid to a mono-Boc-diamine linker.

Materials:

  • 2,5-Dimethyl-1,3-oxazole-4-carboxylic acid (1.0 eq)

  • N-Boc-diaminoalkane (e.g., N-Boc-ethylenediamine) (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • DMF (Anhydrous)

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2,5-Dimethyl-1,3-oxazole-4-carboxylic acid (100 mg, 0.71 mmol) in anhydrous DMF (3.0 mL).

  • Activation: Add DIPEA (0.37 mL, 2.13 mmol) followed by HATU (324 mg, 0.85 mmol) at 0°C.

    • Critical Checkpoint: The solution should turn slightly yellow. Stir at 0°C for 15 minutes to generate the activated ester (O-At ester).

  • Coupling: Add the N-Boc-diamine (0.78 mmol) dropwise as a solution in minimal DMF.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours.

    • Monitoring: Monitor by LC-MS. The activated ester is unstable; ensure the amine is added promptly after activation. Look for the mass [M+H]+ corresponding to the coupled product.

  • Workup: Dilute the reaction mixture with EtOAc (30 mL) and wash sequentially with:

    • 10% Citric acid (2 x 10 mL) – Removes unreacted amine and DIPEA.

    • Sat. NaHCO3 (2 x 10 mL) – Removes unreacted acid and HATU byproducts.

    • Brine (1 x 10 mL).

  • Purification: Dry the organic layer over Na2SO4, filter, and concentrate. Purify via flash column chromatography (SiO2, 0–5% MeOH in DCM).

Expected Yield: 75–85% as a white/off-white solid.

Protocol B: Deprotection & Final PROTAC Assembly

Objective: Deprotect the Boc group and couple to the E3 Ligase Ligand (e.g., VHL-Ligand or Thalidomide derivative).

  • Deprotection: Dissolve the intermediate from Protocol A in DCM/TFA (4:1 ratio). Stir for 1 hour at RT. Evaporate volatiles and azeotrope with toluene (3x) to remove residual TFA.

  • Final Coupling: React the resulting amine salt with the activated ester of your E3 Ligase Ligand (e.g., VHL-Ligand-COOH) using the HATU conditions described in Protocol A.

Diagram 2: Synthetic Workflow

synthetic_workflow Start Start: 2,5-Dimethyl-oxazole-4-COOH Activation Step 1: Activation (HATU, DIPEA, DMF, 0°C) Start->Activation Coupling Step 2: Amide Coupling (Add Linker-Amine) Activation->Coupling Intermediate Intermediate: Oxazole-Linker-Boc Coupling->Intermediate Deprotection Step 3: Deprotection (TFA/DCM) Intermediate->Deprotection Final Final Step: Conjugation to E3 Ligase Ligand Deprotection->Final

Caption: Step-by-step synthetic workflow for incorporating the oxazole moiety into a PROTAC linker.

Part 3: Quality Control & Characterization

To validate the successful incorporation of the 2,5-dimethyl-1,3-oxazole-4-carboxylic acid moiety, look for these specific spectral signatures.

1. 1H NMR (DMSO-d6 or CDCl3): The oxazole ring protons are replaced by methyl groups, simplifying the spectrum.

  • δ 2.50–2.60 ppm (s, 3H): Methyl group at C2 (often overlaps with DMSO solvent peak, check carefully).

  • δ 2.30–2.40 ppm (s, 3H): Methyl group at C5.

  • Absence of Aromatic Protons: Unlike phenyl linkers, there are no aromatic protons in the 7.0–8.0 ppm region attributable to this specific ring, clearing the window for the Warhead/E3 ligand signals.

2. LC-MS:

  • Ionization: ESI Positive Mode.

  • Pattern: Clean [M+H]+ peak.

  • Fragment: In MS/MS, oxazoles often undergo characteristic ring cleavage (Retro-Diels-Alder type fragmentation), losing a nitrile fragment (R-CN).

Table 1: Physicochemical Property Comparison

PropertyPhenyl-Linker2,5-Dimethyl-Oxazole LinkerImpact on PROTAC
LogP High (Lipophilic)Moderate (Lower)Improved solubility & bioavailability.
H-Bond Acceptors 02 (N, O)Enhanced aqueous solubility.
Metabolic Stability Variable (Ring oxidation)High (Blocked C2/C5)Prolonged half-life (t1/2).
Rigidity HighHighReduced entropy loss upon binding.

References

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

    • Context: Foundational text on using oxazoles as bioisosteres for phenyl rings and amides to improve physicochemical properties.
  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy, 1, 273-312. Link

    • Context: Reviews the necessity of rigidifying linkers and using heterocyclic spacers to overcome "molecular obesity" in degraders.
  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. Context: Standard reference for carboxylic acid activation and heterocyclic chemistry protocols.
  • Bembenek, S. D., et al. (2021). The Role of Linker Design in Protein Degradation. Journal of Medicinal Chemistry.

Troubleshooting & Optimization

Optimization of coupling reaction conditions for oxazole carboxylic acids

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of coupling reaction conditions for oxazole carboxylic acids Audience: Researchers, Medicinal Chemists, and Process Development Scientists Content Type: Troubleshooting Guide & FAQ

Introduction: The "Jekyll & Hyde" Substrate

Welcome to the Technical Support Center. If you are here, you likely have a specific problem: your oxazole carboxylic acid starting material is decomposing, your yields are inexplicably low, or your catalyst is dead.

Oxazole carboxylic acids—specifically oxazole-2-carboxylic acids —are notoriously difficult substrates. They possess a "Jekyll and Hyde" nature: they are valuable pharmacophores but suffer from extreme thermal instability and electron-deficiency. This guide synthesizes field-proven protocols to navigate these challenges.

Module 1: Stability & Handling (The "Don't Kill It" Phase)

Q: Why does my oxazole-2-carboxylic acid disappear from the flask before I even add the amine?

A: You are likely experiencing thermal decarboxylation . Oxazole-2-carboxylic acids are prone to spontaneous loss of CO₂ to form the parent oxazole. This reaction is accelerated by:

  • Heat: Temperatures >50°C are risky.

  • Acidic Media: Protonation of the oxazole nitrogen lowers the activation energy for decarboxylation via a zwitterionic intermediate.

The Fix:

  • Temperature Control: Maintain reaction temperatures below 40°C . Ideally, run activation steps at 0°C.

  • Base Buffer: Always ensure a mild base (DIPEA or NMM) is present before adding any activating agent to neutralize generated acid.

Visualizing the Instability:

Decarboxylation cluster_0 Path A: Thermal/Acidic Decomposition Start Oxazole-2-COOH Protonation N-Protonation (Acidic Media) Start->Protonation + H+ Zwitterion Zwitterionic Intermediate Protonation->Zwitterion Δ / Heat Product Oxazole (Decarboxylated) + CO2 Zwitterion->Product - CO2

Module 2: Amide Coupling Protocols (The Core)

Q: Standard EDC/HOBt coupling failed. What is the superior reagent for these substrates?

A: Switch to T3P® (Propylphosphonic anhydride) .[1][2][3] Standard carbodiimides (EDC/DCC) often react too slowly with electron-deficient oxazole acids, allowing time for decomposition. Acid chlorides (via SOCl₂) are too harsh (generating HCl).

Why T3P?

  • Speed: Fast activation kinetics.

  • Mildness: Works well at 0°C–RT.

  • Epimerization Control: Low risk if chiral centers are adjacent.

  • Workup: Water-soluble byproducts (simplifies purification of polar oxazoles).

Protocol 1: The T3P Standard (Recommended)

StepActionCritical Note
1 Dissolve Oxazole-COOH (1.0 eq) in EtOAc or 2-MeTHF.Avoid DMF if possible (difficult to remove without heat).
2 Add Amine (1.1 eq) and DIPEA (3.0 eq).Crucial: Base must be added before T3P to prevent acid buildup.
3 Cool to 0°C .
4 Add T3P (50% w/w in EtOAc, 1.5 eq) dropwise.Exothermic addition.
5 Stir at 0°C for 30 min, then warm to RT.Monitor by LCMS. Do not heat >40°C.
6 Quench with water/bicarb.T3P byproducts wash away in aqueous layer.[4]

Q: I need an Acid Chloride, but SOCl₂ destroys my molecule. What now?

A: Use Ghosez’s Reagent (1-Chloro-N,N,2-trimethylpropenylamine). This reagent generates the acid chloride under neutral conditions without releasing acidic HCl (it forms a neutral amide byproduct).

Protocol 2: Ghosez's "Neutral" Activation

  • Dissolve acid in dry DCM at 0°C.

  • Add Ghosez’s Reagent (1.1 eq). Stir 1h at RT.[5]

  • In situ formation of acid chloride occurs.[6]

  • Add Amine (1.2 eq) and mild base (Pyridine/TEA).

Module 3: Transition Metal Cross-Coupling

Q: My Palladium coupling (Suzuki/Sonogashira) is stalled. Is the oxazole poisoning the catalyst?

A: Yes. The oxazole nitrogen (N3) is a good ligand for Pd(II), potentially forming stable, non-reactive complexes.

Troubleshooting Matrix:

IssueDiagnosisSolution
0% Conversion Catalyst PoisoningMask the Nitrogen: Add 1.0 eq of CuI (copper acts as a "dummy ligand" for the N) or use bulky phosphine ligands (XPhos, RuPhos) to crowd out the nitrogen.
Decarboxylation Reaction too hotSwitch to Decarboxylative Coupling: If you cannot stop decarboxylation, use it. Employ Pd/Ag or Pd/Cu systems to couple an aryl halide at the 2-position via CO₂ loss.

Visualizing the Workflow:

CouplingWorkflow Start Start: Oxazole Coupling Type Coupling Type? Start->Type Amide Amide Bond Formation Type->Amide CC C-C Cross Coupling Type->CC AmideDecision Is it Oxazole-2-COOH? Amide->AmideDecision CCDecision Target Structure? CC->CCDecision T3P Use T3P Protocol (Keep < 25°C) AmideDecision->T3P Yes (Unstable) HATU HATU/EDC Acceptable AmideDecision->HATU No (4/5-COOH) Standard Standard Suzuki (Mask N with CuI) CCDecision->Standard Retain COOH Decarb Decarboxylative Coupling (Pd/Ag or Pd/Cu) CCDecision->Decarb Remove COOH (Install Aryl)

Module 4: FAQ & Troubleshooting

Q: I see a new spot on TLC that isn't product or starting material. It's non-polar. A: This is likely the decarboxylated oxazole .

  • Check: Did you heat the reaction? Did you add acid?

  • Verification: Isolate and check NMR. The C2-proton on oxazole is distinct (typically roughly 7.9–8.2 ppm depending on substitution).

Q: Can I make the ester first to purify, then hydrolyze? A: Proceed with caution. Hydrolysis of oxazole-2-esters often leads to decarboxylation upon acidification (workup).

  • Better Path: If you must use an ester, use a TMS-ethyl ester (cleavable by fluoride) or an Allyl ester (cleavable by Pd(0)), avoiding acidic/basic hydrolysis conditions entirely.

Q: My yield is 40%. Where is the rest? A: Oxazoles are highly water-soluble.

  • Fix: Do not rely on standard EtOAc/Water extraction. Use DCM/IPA (3:1) for extraction or salt the aqueous layer heavily (NaCl). Consider reverse-phase chromatography (C18) directly on the crude.

References
  • Decarboxylative Cross-Coupling of Azoyl Carboxylic Acids with Aryl Halides. Organic Letters, 2010. Link

  • Propylphosphonic Anhydride (T3P®): An Expedient Reagent for Organic Synthesis. Current Organic Synthesis, 2014. Link

  • Recent Developments in Decarboxylative Cross-Coupling Reactions. RSC Advances, 2014. Link

  • Cobalt-Catalyzed Decarboxylative 2-Benzoylation of Oxazoles. The Journal of Organic Chemistry, 2018. Link

  • Accessing Diverse Azole Carboxylic Acid Building Blocks via Mild C-H Carboxylation. ChemRxiv, 2023. Link

Sources

Analytical challenges in the characterization of oxazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Analytical Challenges in the Characterization of Oxazole Derivatives Role: Senior Application Scientist Audience: Pharmaceutical Researchers & Medicinal Chemists

Welcome to the Oxazole Analytical Support Hub

Status: Operational Lead Scientist: Dr. A. Vance System Message: The oxazole ring is a deceptive scaffold.[1] While structurally simple, its weak basicity (pKa ~0.8), potential for hydrolytic ring-opening, and regioisomeric ambiguity present unique hurdles in drug development.[1][2] This guide synthesizes field-proven troubleshooting protocols to validate your analytical data.

Module 1: NMR Spectroscopy – Solving the Regioisomer Crisis

The Challenge: Distinguishing between 2,4-disubstituted and 2,5-disubstituted oxazoles is notoriously difficult because the proton chemical shifts of H-4 and H-5 are often similar, and solvent effects can invert their order. Furthermore, the quadrupole moment of the nitrogen atom can broaden signals, obscuring fine coupling.[2]

Technical Insight (Causality): The C2 position is the most deshielded carbon due to the combined electronegative pull of the adjacent oxygen and nitrogen atoms (


 ~150–165 ppm). However, in disubstituted systems where C2 is substituted, you lose the diagnostic proton.[1][2] The critical differentiation relies on Long-Range Heteronuclear Correlation (HMBC) .[1]
Troubleshooting Guide: Isomer Assignment

Q: My 1H NMR shifts for the oxazole ring proton are ambiguous. How do I definitively assign the 2,4- vs. 2,5-isomer?

A: Do not rely solely on 1H chemical shifts. Follow this self-validating HMBC workflow:

  • Locate the Ring Proton: Identify the singlet for the remaining oxazole proton (H-4 or H-5).[1]

  • Run HMBC (optimized for 8 Hz): Look for 3-bond (

    
    ) correlations.
    
    • 2,5-Disubstituted: The proton is at H-4 .[1] It will show a strong

      
       correlation to the C2  carbon (quaternary) and the substituent carbon attached to C5 .
      
    • 2,4-Disubstituted: The proton is at H-5 .[1] It will show a

      
       correlation to C2 , but rarely a strong correlation to the substituent at C4  across the oxygen/nitrogen bridge due to bond angles and heteroatom interference.[1]
      
  • 15N-HMBC (The "Nuclear Option"): If carbon correlations are ambiguous, run 1H-15N HMBC.[1] H-5 (in 2,4-isomers) typically shows a stronger 2-bond coupling (

    
    ) to the ring nitrogen than H-4 does (
    
    
    
    ).

Q: Why is my C2 signal missing or broad in 13C NMR?

A: This is likely due to proton exchange or quadrupolar relaxation .[1]

  • Cause: If you are using a protic solvent (e.g., MeOD or D2O) and the C2 position is unsubstituted, the C2-H is acidic enough to undergo deuterium exchange, causing the signal to disappear.[2]

  • Fix: Switch to an aprotic polar solvent like DMSO-d6 or Acetonitrile-d3 .[1]

Visualization: Regioisomer Assignment Logic

Oxazole_NMR_Logic Start Ambiguous Oxazole Regioisomer (2,4- vs 2,5-) Step1 Identify Ring Proton Singlet (H-X) Start->Step1 Step2 Run 1H-13C HMBC (Focus on Quaternary C2) Step1->Step2 Decision Does H-X correlate strongly to the substituent carbon? Step2->Decision Result25 Isomer is 2,5-Disubstituted (Proton is H-4) Decision->Result25 Yes (3-bond path) Result24 Isomer is 2,4-Disubstituted (Proton is H-5) Decision->Result24 No (blocked path) Validation Validation: Check 1J_CH (HSQC) C5 is typically >190 Hz C4 is typically <180 Hz Result25->Validation Result24->Validation

Caption: Logical flow for distinguishing oxazole regioisomers using HMBC correlations and coupling constants.

Module 2: Mass Spectrometry – The Fragmentation Trap

The Challenge: Oxazoles often yield confusing mass spectra due to unexpected neutral losses.[1] Researchers frequently mistake the molecular ion for an impurity because the parent peak is weak or absent.[1]

Technical Insight (Causality): Oxazoles undergo a characteristic Retro-Diels-Alder (RDA) cleavage. The aromatic stabilization is not sufficient to prevent the ring from breaking apart to release stable small molecules like nitriles (R-CN) or ketenes.

Troubleshooting Guide: MS Interpretation

Q: I see a dominant fragment loss of 27 Da or 28 Da. Is my compound degrading?

A: Not necessarily. This is a signature fragmentation pattern.[1][3][4]

  • Loss of 28 Da (CO): Common in oxazoles.[1] The ring opens, loses carbon monoxide, and re-cyclizes or stabilizes as a nitrile ylide.[1][2]

  • Loss of 27 Da (HCN): If C2 is unsubstituted, loss of hydrogen cyanide is the primary pathway.

  • Diagnostic Check: Look for the R-CN fragment.[1] If you have a 2-phenyl oxazole, look for the benzonitrile cation (m/z 103).[1]

Q: My LC-MS shows a "dimer" peak [2M+H]+ but no monomer.

A: Oxazoles are prone to clustering in Electrospray Ionization (ESI) sources, especially at high concentrations.[1][2]

  • Fix: Dilute your sample by 10x. If the "dimer" ratio decreases significantly relative to the monomer, it is an ionization artifact, not a synthetic byproduct.[2]

Module 3: Chromatography (HPLC/UPLC) – Peak Tailing & Stability

The Challenge: Oxazole derivatives often exhibit severe peak tailing on silica-based columns or degrade during the run, leading to "ghost peaks."

Technical Insight (Causality):

  • Tailing: While the oxazole nitrogen is weakly basic, substituents (like amines) can increase basicity, leading to interactions with residual silanols on the stationary phase.[1]

  • On-Column Hydrolysis: The oxazole ring is susceptible to acid-catalyzed ring opening (hydrolysis) to form

    
    -acylamino ketones.[1] This happens during the run if the mobile phase pH is too low (< 2.5).
    
Troubleshooting Guide: Method Development

Q: How do I eliminate peak tailing without degrading the ring?

A: You must balance silanol suppression with pH stability.

  • Do NOT use TFA (Trifluoroacetic acid) at high concentrations if your derivative is acid-sensitive.[1]

  • Protocol: Use a "High pH" resistant C18 column (e.g., hybrid particle technology) with an Ammonium Bicarbonate buffer (pH 7.5–8.0).[1][2] Oxazoles are generally more stable in mild base than strong acid.[1]

Q: I see a split peak that coalesces when I heat the column. What is happening?

A: This is likely Rotamerism , not degradation.[1][2] If your oxazole has an amide side chain, the rotation around the amide bond may be slow on the NMR/HPLC timescale.

  • Test: Run the HPLC at 50°C. If the peaks merge into a single sharp peak, it is a rotamer.[1]

Visualization: HPLC Troubleshooting Matrix

HPLC_Troubleshooting Problem HPLC Issue Tailing Peak Tailing Problem->Tailing Ghost Ghost Peaks/Drift Problem->Ghost Cause1 Silanol Interaction Tailing->Cause1 Cause2 On-Column Hydrolysis Ghost->Cause2 Fix1 Switch to Hybrid C18 Increase Buffer Strength (20mM) Cause1->Fix1 Fix2 Raise pH to > 4.5 Avoid TFA Cause2->Fix2

Caption: Decision matrix for resolving common chromatographic anomalies in oxazole analysis.

Module 4: Standard Operating Protocol (SOP)

Protocol: Determination of Hydrolytic Stability via HPLC-UV

Use this protocol to verify if your oxazole derivative is surviving your bioanalytical extraction or mobile phase.

Objective: Quantify ring-opening degradation kinetics under acidic conditions.

Materials:

  • Test Compound (1 mg/mL in MeCN)

  • Buffer A: 10 mM HCl (pH ~2.0)

  • Buffer B: 10 mM Phosphate (pH 7.4)

  • Internal Standard (e.g., Caffeine - stable and non-interfering)[2]

Step-by-Step Methodology:

  • Preparation: Prepare a mixture of Test Compound (50 µM) and Internal Standard (50 µM) in a 50:50 mixture of MeCN and Buffer A.[1]

  • Incubation: Place the vial in a thermostatted autosampler at 37°C.

  • Sampling: Inject the sample every 30 minutes for 12 hours.

  • Analysis: Monitor the disappearance of the parent peak and the appearance of a more polar product (the ring-opened

    
    -acylamino ketone).
    
  • Calculation: Plot

    
     vs. time. A linear decline indicates pseudo-first-order hydrolysis.[1]
    

Data Interpretation Table:

Rate Constant (

)
Half-life (

)
ClassificationAction Required
< 0.01

> 69 hoursStable Standard acidic mobile phases (0.1% Formic Acid) are safe.
0.01 - 0.1

7 - 69 hoursMeta-Stable Limit run times; keep autosampler at 4°C.
> 0.1

< 7 hoursUnstable CRITICAL: Switch to neutral pH mobile phase immediately.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2] Spectrometric Identification of Organic Compounds. (Provides foundational data on heterocyclic NMR shifts). [2]

  • Bowie, J. H. (1973).[1][2] Electron Impact Fragmentation of Oxazoles. Mass Spectrometry Reviews. (Detailing the Retro-Diels-Alder mechanisms).

  • Deshpande, et al. (2024).[1][2][5] RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior. ResearchGate.[1] (Methodology for stability indicating HPLC).

  • Harisha, M. B., et al. (2020).[1][2][6] Access to highly substituted oxazoles... and copies of NMR spectra. Beilstein Journal of Organic Chemistry. (Specific examples of 13C and 1H shifts for substituted oxazoles).

Sources

Preventing degradation of 2,5-Dimethyl-1,3-oxazole-4-carboxylic acid during workup

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Isolating 2,5-Dimethyl-1,3-oxazole-4-carboxylic acid

A Guide to Preventing Degradation During Experimental Workup

Welcome to the technical support center for handling sensitive heterocyclic compounds. As a Senior Application Scientist, I understand that the successful isolation of a target molecule is as critical as its synthesis. 2,5-Dimethyl-1,3-oxazole-4-carboxylic acid is a valuable building block, but its inherent chemical liabilities, specifically the oxazole ring's sensitivity to pH extremes, can lead to significant yield loss and impurity generation during workup.

This guide moves beyond simple procedural steps to explain the underlying chemical principles governing the stability of your compound. By understanding why degradation occurs, you can make informed, rational decisions during the workup process to maximize the yield and purity of your product.

Frequently Asked Questions (FAQs)

Q1: I'm losing a significant portion of my product during workup. Why is 2,5-Dimethyl-1,3-oxazole-4-carboxylic acid so unstable?

A1: The instability arises from the electronic nature of the 1,3-oxazole ring. While aromatic, it is electron-rich and possesses two key points of vulnerability that are exacerbated during standard aqueous workups:

  • Acid-Catalyzed Hydrolysis: The oxazole ring is a weak base, with the conjugate acid having a pKa of approximately 0.8.[1] In the presence of strong mineral acids (e.g., concentrated HCl, H₂SO₄), the ring nitrogen is readily protonated. This protonation activates the ring, making it highly susceptible to nucleophilic attack by water, which leads to hydrolytic cleavage and the formation of an α-acylamino ketone byproduct.[2]

  • Base-Mediated Ring Opening: Under strongly basic conditions (e.g., NaOH, KOH), the C2 proton of the oxazole ring can be abstracted.[3] This deprotonation can initiate a cascade of electronic rearrangements, resulting in ring-opening to form an unstable isonitrile intermediate, which will not recyclize to the desired product upon acidification.[3]

These two competing degradation pathways are the primary source of yield loss during workup.

G cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Mediated Ring Opening SM 2,5-Dimethyl-1,3-oxazole- 4-carboxylic acid Protonated Protonated Oxazolium Ion SM->Protonated Strong Acid (e.g., >1M HCl) Deprotonated Deprotonation at C2 SM->Deprotonated Strong Base (e.g., >1M NaOH) H2O_attack Nucleophilic Attack by Water Protonated->H2O_attack RingOpened_Acid Ring-Opened Intermediate H2O_attack->RingOpened_Acid Deg_Acid α-Acylamino Ketone (Degradation Product) RingOpened_Acid->Deg_Acid RingOpened_Base Isonitrile Intermediate (Degradation Product) Deprotonated->RingOpened_Base

Primary degradation pathways for the oxazole ring under harsh pH conditions.

Troubleshooting Guide: From Reaction Quench to Pure Product

This section addresses specific issues encountered during the isolation and purification of 2,5-Dimethyl-1,3-oxazole-4-carboxylic acid.

Q2: My reaction is complete. How do I perform an extractive workup without degrading the product?

A2: The key is to avoid the use of strong inorganic acids and bases. The carboxylic acid functionality allows for extraction into a basic aqueous phase, but the choice of base is critical. We recommend a "gentle" acid-base extraction protocol that maintains a moderate pH.

Parameter Recommended Reagents (Safe) Reagents to Avoid (High Risk) Rationale
Basification Saturated NaHCO₃ (aq), 5-10% K₂CO₃ (aq)>1M NaOH, >1M KOHMild bases are sufficient to deprotonate the carboxylic acid without significantly promoting oxazole ring opening.
Acidification 1M Citric Acid (aq), 10% Acetic Acid (aq), Cold 0.5M HCl (added dropwise)Concentrated HCl, >2M H₂SO₄Weak organic acids or dilute mineral acids minimize protonation of the oxazole ring, suppressing the hydrolysis pathway.
Temperature 0-5 °C (Ice Bath)Room Temperature or HigherHydrolysis and other degradation reactions are significantly slower at lower temperatures.

Recommended Protocol: Gentle Extractive Workup

  • Cool the Reaction: Once the reaction is deemed complete by TLC or LCMS, cool the reaction vessel to 0-5 °C in an ice-water bath.

  • Dilute with Solvent: Dilute the reaction mixture with an appropriate water-immiscible organic solvent (e.g., Ethyl Acetate, Dichloromethane).

  • Initial Wash (Optional): Wash the organic layer with brine to remove any water-soluble catalysts or reagents (e.g., DMF).

  • Base Extraction: Add cold, saturated aqueous sodium bicarbonate (NaHCO₃) to the separatory funnel. Swirl gently and vent frequently. Allow the layers to separate.

    • Self-Validation Check: Test the pH of the aqueous layer with pH paper. It should be in the range of 8-9.

  • Separate Layers: Drain the aqueous layer (which now contains your product as the sodium salt) into a separate, chilled flask. Repeat the extraction on the organic layer 1-2 more times to ensure complete recovery.

  • Back-Wash: Wash the combined basic aqueous layers once with a small amount of the organic solvent to remove any non-acidic organic impurities.

  • Acidification: Cool the basic aqueous solution in an ice bath. While stirring, slowly add 1M citric acid dropwise until the pH of the solution is ~3-4. You should observe the precipitation of your solid product.

    • Causality: Using a weak acid like citric acid establishes a pH low enough to protonate the carboxylate, rendering the molecule neutral and insoluble in water, but not so low as to cause significant protonation and degradation of the oxazole ring.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake with cold deionized water, followed by a cold, non-polar solvent (e.g., hexanes) to aid in drying.

  • Drying: Dry the product under high vacuum.

Q3: I've isolated my crude product, but it's impure. What is the best purification method?

A3: Both recrystallization and column chromatography can be effective, provided that conditions are carefully controlled.

Method 1: Recrystallization

Recrystallization is often the most efficient method for removing minor impurities if a suitable solvent system can be found.

Step-by-Step Recrystallization Protocol:

  • Solvent Screening: Test the solubility of your crude product in various solvents (e.g., Ethanol/Water, Isopropanol/Water, Ethyl Acetate/Heptane) to find a system where the compound is soluble at elevated temperatures but sparingly soluble at low temperatures.

  • Dissolution: In a flask, add a minimal amount of the hot solvent (or the more soluble solvent of a binary system) to the crude solid until it just dissolves. Avoid prolonged heating.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Once at room temperature, place it in an ice bath or refrigerator for at least one hour to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum.

Method 2: Column Chromatography

If recrystallization is ineffective, or if impurities have similar solubility profiles, column chromatography is the next logical step.

Step-by-Step Chromatography Protocol:

  • Stationary Phase: Use standard silica gel as the stationary phase.

  • Eluent System: A common mobile phase for carboxylic acids is a mixture of a non-polar solvent (Hexanes or Heptane) and a polar solvent (Ethyl Acetate).

  • Acidification of Eluent (Critical Step): To prevent the polar carboxylic acid from "streaking" on the silica, add a small amount (0.5-1%) of acetic acid to your mobile phase. This keeps the compound fully protonated and improves the peak shape and separation efficiency.

  • Slurry Loading: Adsorb your crude product onto a small amount of silica gel and load it dry onto the column for the best resolution.

  • Elution and Collection: Run the column, collecting fractions and monitoring by TLC to isolate the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Note: The added acetic acid is volatile and will be removed under high vacuum.

Workflow Decision Guide

This flowchart provides a logical path for the entire workup and purification process, incorporating the principles discussed above.

Decision workflow for isolating 2,5-Dimethyl-1,3-oxazole-4-carboxylic acid.

References

  • ResearchGate. Synthesis of Methyl 2-Aryl-5-chlorosulfonyl-1,3-oxazole-4-carboxylates and Their Reactions with Amines and Amidines. Available from: [Link]

  • Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences. Available from: [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. Available from: [Link]

  • Wikipedia. Oxazole. Available from: [Link]

  • CUTM Courseware. Oxazole.pdf. Available from: [Link]

  • Matheau-Raven, D., & Dixon, D. J. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. The Journal of Organic Chemistry, 87(18), 12498–12505. Available from: [Link]

  • Krasavin, M., et al. (2022). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. Molecules, 27(22), 7808. Available from: [Link]

Sources

Validation & Comparative

Comparative Guide: Synthetic Routes to 2,5-Dimethyl-1,3-oxazole-4-carboxylic Acid

[1]

Executive Summary

2,5-Dimethyl-1,3-oxazole-4-carboxylic acid (CAS: 23000-14-8) is a critical heterocyclic building block in medicinal chemistry, particularly for the synthesis of bioactive compounds targeting specific receptors (e.g., PPAR agonists) and as a scaffold in fragment-based drug discovery.

This guide objectively compares the two primary synthetic methodologies: the Robinson-Gabriel Cyclodehydration (Route A) and the Hantzsch-type Condensation (Route B). While Route B offers a shorter step count, Route A is identified as the superior process for scale-up due to its higher reliability, cleaner impurity profile, and milder reaction conditions.

Route Analysis & Comparison

Route A: Robinson-Gabriel Cyclodehydration (Recommended)

This route involves the construction of a 2-acylamino-3-ketoester intermediate followed by intramolecular cyclodehydration. It is the industry standard for preparing 2,4,5-trisubstituted oxazoles due to its regiochemical certainty.

  • Mechanism: Cyclodehydration of

    
    -acylamino ketones using dehydrating agents (e.g., POCl
    
    
    , H
    
    
    SO
    
    
    , or SOCl
    
    
    ).
  • Key Intermediate: Ethyl 2-acetamido-3-oxobutanoate.

  • Scalability: High. The steps are exothermic but controllable, and purification often relies on crystallization rather than chromatography.

Route B: Hantzsch Condensation

This route attempts a direct condensation between an

  • Mechanism: Intermolecular condensation of ethyl 2-chloroacetoacetate with acetamide.

  • Challenges: Requires high temperatures (130–150 °C) or neat conditions. Yields are typically low (30–50%) due to polymerization of the halo-ketone and sublimation of the amide.

  • Utility: Best reserved for rapid, small-scale exploratory synthesis where yield is secondary to speed.

Comparative Performance Metrics
MetricRoute A: Robinson-GabrielRoute B: Hantzsch Condensation
Overall Yield 55–65% (3 steps)30–45% (1 step)
Regioselectivity Excellent (>99%)Good (Risk of furan byproducts)
Reagent Cost Low (NaNO

, Zn, Ac

O, POCl

)
Moderate (Ethyl 2-chloroacetoacetate)
Safety Profile Moderate (Exotherms, POCl

handling)
Poor (Lachrymatory starting material)
Purification Crystallization / DistillationColumn Chromatography often required
E-Factor Moderate (Zn waste in reduction step)High (Solvent/Tar waste)

Detailed Experimental Protocol (Route A)

This protocol describes the synthesis of the ethyl ester precursor, followed by hydrolysis to the target acid.

Step 1: Preparation of Ethyl 2-oximinoacetoacetate

Principle: Nitrosation of the active methylene group.

  • Setup: Charge a 3-neck flask with Ethyl acetoacetate (1.0 eq) and Glacial Acetic Acid (solvent, 3.0 vol). Cool to 0–5 °C.

  • Addition: Dropwise add a solution of Sodium Nitrite (1.1 eq) in water (1.5 vol) while maintaining internal temperature < 10 °C.

  • Reaction: Stir at 0 °C for 2 hours, then warm to room temperature (RT) for 1 hour.

  • Workup: Dilute with water and extract with ethyl acetate. Wash organic layer with brine, dry over Na

    
    SO
    
    
    , and concentrate. The oxime is often used directly as a crude oil.
Step 2: Reduction and Acetylation (One-Pot)

Principle: Reduction of oxime to amine, followed by immediate protection to prevent self-condensation (dimerization to pyrazines).

  • Setup: Dissolve the crude oxime in Acetic Anhydride (3.0 eq) and Acetic Acid (2.0 vol).

  • Reduction: Add Zinc dust (3.0 eq) in small portions (Caution: Exothermic! Keep Temp < 60 °C).

  • Reaction: Stir at 40–50 °C for 2 hours. The amine formed is immediately acetylated to Ethyl 2-acetamido-3-oxobutanoate .

  • Workup: Filter off zinc residues. Concentrate the filtrate to remove excess acetic acid/anhydride.

  • Purification: Recrystallize the residue from ethanol/ether to obtain white crystals.

Step 3: Cyclodehydration to Ethyl 2,5-dimethyl-1,3-oxazole-4-carboxylate

Principle: Robinson-Gabriel cyclization.[1]

  • Reagent: Dissolve the acetamido ester (1.0 eq) in POCl

    
      (3.0 vol) or SOCl
    
    
    . (Note: POCl
    
    
    is preferred for higher yields).
  • Reaction: Heat to reflux (approx. 100 °C) for 1–2 hours. Monitor by TLC.

  • Quench: Cool to RT. Pour the mixture slowly onto crushed ice (Caution: Violent hydrolysis of POCl

    
    ). Neutralize with Na
    
    
    CO
    
    
    or NaOH to pH 7–8.
  • Isolation: Extract with dichloromethane (DCM).[2] Dry and concentrate.

  • Product: Distill under reduced pressure or recrystallize from hexane/EtOAc.

Step 4: Hydrolysis to 2,5-Dimethyl-1,3-oxazole-4-carboxylic acid
  • Reaction: Dissolve the ester in 1N NaOH (2.0 eq) and MeOH (1:1). Reflux for 1 hour.

  • Isolation: Cool and acidify with conc. HCl to pH 2. The carboxylic acid precipitates as a white solid.

  • Filtration: Filter, wash with cold water, and dry.

Mechanistic Visualization

Robinson-Gabriel Cyclization Mechanism

The following diagram illustrates the critical cyclization step where the amide oxygen attacks the ketone carbonyl, followed by dehydration.

RobinsonGabrielStartEthyl 2-acetamido-3-oxobutanoateEnolEnol Tautomer(Activated by POCl3)Start->EnolTautomerizationCyclicDihydrooxazoleIntermediateEnol->CyclicIntramolecularO-AttackProductEthyl 2,5-dimethyl-1,3-oxazole-4-carboxylateCyclic->Product- H2O(Elimination)ByprodH2O / HOPCl2Cyclic->Byprod

Caption: Mechanistic pathway of the Robinson-Gabriel synthesis showing the conversion of the acyclic precursor to the oxazole core.

Experimental Workflow (Route A)

WorkflowSub0Ethyl AcetoacetateStep1Nitrosation(0-5°C, 2h)Sub0->Step1Sub1NaNO2 / AcOHSub1->Step1Inter1Oxime IntermediateStep1->Inter1Step2Reduction/Acetylation(Zn / Ac2O)Inter1->Step2Inter2Ethyl 2-acetamido-3-oxobutanoateStep2->Inter2Step3Cyclization(POCl3, Reflux)Inter2->Step3Prod1Ethyl Ester(Intermediate)Step3->Prod1Step4Hydrolysis(NaOH / MeOH)Prod1->Step4Final2,5-Dimethyl-1,3-oxazole-4-carboxylic AcidStep4->Final

Caption: Step-by-step workflow for the scalable synthesis of the target acid via the Robinson-Gabriel route.

References

  • Robinson-Gabriel Synthesis Overview : Li, J. J. (2003). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.

  • Oxazole Synthesis Review : Organic Syntheses, Coll. Vol. 3, p. 581 (1955); Vol. 25, p. 73 (1945). (Classic protocols for acetamido ketone cyclization).

  • Hantzsch Condensation Limitations: Journal of the Chemical Society, 1952, 3072. (Discusses the reactivity differences between thioamides and amides).
  • Modern Isocyanide Routes : Journal of Organic Chemistry, 2022, 87, 12498. (Discusses alternative routes using isocyanides, relevant for small-scale diversity).

  • Product Characterization : National Center for Biotechnology Information. PubChem Compound Summary for CID 2795465, 2,5-Dimethyl-1,3-oxazole-4-carboxylic acid.

A Comparative Guide to the Biological Activity of 2,5-Dimethyl-1,3-oxazole-4-carboxylic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the oxazole scaffold holds a prominent position due to its presence in numerous biologically active compounds. This guide provides a comprehensive comparison of the biological activities of 2,5-Dimethyl-1,3-oxazole-4-carboxylic acid and its analogs, offering insights into their potential as antimicrobial, anticancer, and anti-inflammatory agents. We will delve into the structure-activity relationships that govern their efficacy and provide detailed experimental protocols for their evaluation.

The Oxazole Core: A Privileged Scaffold

The 1,3-oxazole ring is a five-membered heterocycle containing one oxygen and one nitrogen atom. This structural motif is found in a variety of natural products and synthetic compounds exhibiting a wide range of biological activities. The arrangement of heteroatoms in the oxazole ring allows for diverse molecular interactions, making it an attractive scaffold for the design of novel therapeutic agents. Modifications at the 2, 4, and 5 positions of the oxazole ring can significantly influence the compound's physicochemical properties and biological targets.

2,5-Dimethyl-1,3-oxazole-4-carboxylic Acid: A Starting Point for Discovery

2,5-Dimethyl-1,3-oxazole-4-carboxylic acid serves as a foundational structure for the exploration of a diverse chemical space with therapeutic potential. The methyl groups at the C2 and C5 positions and the carboxylic acid group at the C4 position are key features that can be systematically modified to probe their impact on biological activity.

Comparative Biological Evaluation

The following sections detail the comparative biological activities of 2,5-Dimethyl-1,3-oxazole-4-carboxylic acid and its analogs, focusing on antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Derivatives of oxazole and the closely related 1,3,4-oxadiazole have demonstrated significant potential as antimicrobial agents against a spectrum of bacteria and fungi. The structural variations at the C2 and C5 positions of the oxazole ring play a crucial role in determining the potency and spectrum of their antimicrobial effects.

It is a generally accepted principle that lipophilic substitutions on a drug molecule can facilitate its transport across the biological membranes of microorganisms, thereby enhancing its antimicrobial activity.[1] Furthermore, the introduction of electronegative groups, such as chloro (Cl) or nitro (NO₂), onto a phenyl ring attached to the heterocyclic core has been shown to boost the antimicrobial properties of the drug molecule.[1]

In a study evaluating 2,5-disubstituted-1,3,4-oxadiazole derivatives, compounds featuring furan and nitro-furan moieties (compounds F₃ and F₄) exhibited notable antibacterial activity against Staphylococcus aureus with Minimum Inhibitory Concentrations (MICs) of 8 and 4 μg/mL, respectively.[1] These compounds also showed activity against Escherichia coli at concentrations of 16 μg/mL.[1] The presence of a hydroxyl group on the mandelate residue in some of these furan derivatives appeared to improve their activity against Gram-positive bacteria.[1]

Table 1: Comparative Antimicrobial Activity (MIC in μg/mL) of Selected Oxadiazole Analogs

Compound IDR² SubstituentR⁵ SubstituentS. aureusE. coliReference
F₃ Phenylacetyl2-Furyl816[1]
F₄ Mandeloyl2-Furyl416[1]
I₂ Mandeloyl5-Nitro-2-furyl48[1]

Note: Data for 2,5-Dimethyl-1,3-oxazole-4-carboxylic acid is not available in the cited literature for direct comparison.

The mechanism of antimicrobial action for many oxazole derivatives is still under investigation. However, it is hypothesized that these compounds may interfere with essential cellular processes in microorganisms, such as cell wall synthesis, protein synthesis, or nucleic acid replication.

Anticancer Activity

The oxazole scaffold is a key component in several anticancer agents, and research into new derivatives continues to be a promising area of drug discovery.[2] The cytotoxic effects of these compounds are often evaluated against a panel of human cancer cell lines.

In one study, a series of new 2,5-diaryl/heteroaryl-1,3,4-oxadiazoles were synthesized and evaluated for their anticancer potential against HT-29 (colon adenocarcinoma) and MDA-MB-231 (breast adenocarcinoma) cell lines.[2] At a concentration of 10 μM, all the tested compounds demonstrated a reduction in cell viability after 24 hours of exposure, inducing apoptosis and causing perturbations in the cell cycle.[2] The MDA-MB-231 cell line was found to be more sensitive to the action of these compounds.[2]

Another study on 2,5-diaryl-2,3-dihydro-1,3,4-oxadiazoline analogs of combretastatin A-4, a potent anticancer agent, revealed that specific substitutions on the aryl rings are crucial for biological potency.[3] Four compounds from this series exhibited potent antiproliferative activities against multiple cancer cell lines.[3] Mechanistic studies indicated that these compounds retained the microtubule-disrupting effects of the parent compound, leading to mitotic arrest.[3]

Table 2: Anticancer Activity of Selected Oxadiazole Analogs

Compound ClassKey Structural FeaturesActivityReference
2,5-diaryl/heteroaryl-1,3,4-oxadiazoles Varied aryl/heteroaryl groups at C2 and C5Reduced viability of HT-29 and MDA-MB-231 cells[2]
2,5-diaryl-2,3-dihydro-1,3,4-oxadiazoline analogs Analogs of combretastatin A-4Potent antiproliferative activity, microtubule disruption[3]

Note: Specific IC₅₀ values for 2,5-Dimethyl-1,3-oxazole-4-carboxylic acid are not available in the provided search results for a direct quantitative comparison.

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases, and the development of novel anti-inflammatory agents is a significant therapeutic goal. Oxazole derivatives have emerged as promising candidates in this area, with some exhibiting potent inhibitory effects on key inflammatory mediators.[4]

The anti-inflammatory mechanism of some oxazole and oxadiazole derivatives is thought to involve the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the production of pro-inflammatory prostaglandins.[4][5]

In a study of 2,5-disubstituted-1,3,4-oxadiazoles, several compounds were screened for their in vitro anti-inflammatory activity against carrageenan-induced rat paw edema.[6][7] Two compounds, 3f and 3i, were identified as the most active in this series, demonstrating 46.42% and 50% inhibition of inflammation, respectively.[6][7] For comparison, the standard drug phenylbutazone exhibited 53.57% anti-inflammatory activity at the same dose.[6][7] Structure-activity relationship studies from another investigation suggested that the presence of 3,4-dimethoxyphenyl or 4-chlorophenyl groups at the 5-position of the oxadiazole ring enhances anti-inflammatory activity.[8]

The ability of some of these compounds to inhibit the release of pro-inflammatory mediators induced by lipopolysaccharide (LPS) suggests a mechanism that may involve targeting the LPS-TLR4-NF-κB signaling pathway.[5]

Structure-Activity Relationship (SAR) Insights

The collective findings from various studies on oxazole and oxadiazole derivatives provide valuable insights into their structure-activity relationships:

  • Lipophilicity and Electronegativity: As previously mentioned, increasing lipophilicity and incorporating electronegative groups on aryl substituents at the C2 and C5 positions generally enhances antimicrobial activity.[1]

  • Substituents on Aryl Rings: The nature and position of substituents on aryl rings attached to the oxazole or oxadiazole core significantly impact anticancer and anti-inflammatory activities. For instance, methoxy groups on the aryl rings of combretastatin analogs are crucial for their potent antiproliferative effects.[3] Similarly, specific substitutions on the phenyl ring of 2,5-disubstituted-1,3,4-oxadiazoles influence their anti-inflammatory potency.[8]

  • Isomeric Form: While this guide focuses on 1,3-oxazoles, the extensive research on the isomeric 1,3,4-oxadiazoles suggests that the arrangement of heteroatoms within the five-membered ring is a critical determinant of biological activity.

Experimental Protocols

To facilitate further research and comparative studies, detailed protocols for key biological assays are provided below.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Workflow for Broth Microdilution Assay

G prep Prepare serial dilutions of test compounds in a 96-well plate inoculum Prepare a standardized bacterial/fungal inoculum incubate Inoculate the wells with the microbial suspension inoculum->incubate read Incubate the plate under appropriate conditions incubate->read determine Determine the MIC by observing the lowest concentration with no visible growth read->determine

Caption: Workflow for determining MIC using the broth microdilution method.

Step-by-Step Protocol:

  • Preparation of Test Compounds:

    • Dissolve the test compounds (2,5-Dimethyl-1,3-oxazole-4-carboxylic acid and its analogs) in a suitable solvent, such as Dimethyl Sulfoxide (DMSO), to create stock solutions.

    • Perform serial two-fold dilutions of the stock solutions in sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate. The final volume in each well should be 100 µL.

  • Preparation of Inoculum:

    • Culture the desired microbial strains overnight on appropriate agar plates.

    • Suspend a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.

    • Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well after inoculation.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted microbial suspension to each well of the microtiter plate containing the test compounds.

    • Include positive (microbes in broth without compound) and negative (broth only) controls.

    • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Determination of MIC:

    • After incubation, visually inspect the plates for microbial growth (turbidity).

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

G seed Seed cells in a 96-well plate and allow them to adhere treat Treat cells with various concentrations of test compounds seed->treat mtt Add MTT solution to each well and incubate treat->mtt solubilize Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals mtt->solubilize measure Measure the absorbance at a specific wavelength (e.g., 570 nm) solubilize->measure

Caption: Workflow for an in vitro fluorometric COX-2 inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0).

    • Prepare solutions of human recombinant COX-2 enzyme, heme, and a suitable fluorogenic substrate according to the manufacturer's instructions.

  • Assay Procedure:

    • In a 96-well black microplate, add the reaction buffer.

    • Add the test compounds at various concentrations. Include a vehicle control and a known COX-2 inhibitor (e.g., celecoxib) as a positive control.

    • Add the COX-2 enzyme and heme to each well and incubate for a short period (e.g., 5-10 minutes) at room temperature to allow for inhibitor binding.

    • Add the fluorogenic substrate.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding arachidonic acid to all wells.

    • Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths using a microplate reader in kinetic mode for a set period (e.g., 10-15 minutes).

  • Data Analysis:

    • Determine the rate of the reaction (slope of the fluorescence versus time curve) for each well.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

Conclusion and Future Directions

The 2,5-disubstituted-1,3-oxazole-4-carboxylic acid scaffold represents a promising starting point for the development of new therapeutic agents. The available data, primarily from related 1,3,4-oxadiazole analogs, indicates that modifications at the C2 and C5 positions can significantly modulate antimicrobial, anticancer, and anti-inflammatory activities.

Future research should focus on the systematic synthesis and biological evaluation of a broader range of 2,5-disubstituted-1,3-oxazole-4-carboxylic acid analogs to establish a more comprehensive structure-activity relationship for this specific scaffold. Direct comparative studies including the parent compound, 2,5-Dimethyl-1,3-oxazole-4-carboxylic acid, are crucial to understanding the influence of different substituents. Furthermore, detailed mechanistic studies are needed to elucidate the precise molecular targets and pathways responsible for the observed biological effects. This will enable the rational design of more potent and selective oxazole-based drug candidates.

References

[9]Sener, E., Yalçin, I., Temiz, O., Oren, I., Akin, A., & Uçartürk, N. (1997). Synthesis and structure-activity relationships of some 2,5-disubstituted benzoxazoles and benzimidazoles as antimicrobial agents. Il Farmaco, 52(2), 99–103. [Link]

[10]Asif, M. (2021). A review on the synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents. Journal of the Iranian Chemical Society, 18(10), 2549-2566. [Link]

[6]Nagalakshmi, G. (2008). Synthesis, Antimicrobial and Antiinflammatory Activity of 2,5-Disubstituted-1,3,4-oxadiazoles. Indian Journal of Pharmaceutical Sciences, 70(1), 49-55. [Link]

[1]Zarghi, A., Shafaati, A., & Tabatabai, S. A. (2009). Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives. Iranian Journal of Pharmaceutical Research, 8(4), 249-255. [Link]

[8]Kłys, A., & Godyń, J. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(7), 2356. [Link]

[11]El-Sayed, N. N. E., & El-Bendary, E. R. (2016). Synthesis and Antimicrobial Activity of New 2,5‐Disubstituted 1,3,4‐Oxadiazoles and 1,2,4‐Triazoles and Their Sugar Derivatives. Archiv der Pharmazie, 349(1), 46-56. [Link]

[7]Nagalakshmi, G. (2008). Synthesis, Antimicrobial and Antiinflammatory Activity of 2,5-Disubstituted-1,3,4-oxadiazoles. Indian Journal of Pharmaceutical Sciences, 70(1), 49. [Link]

[2]Drăghici, C., Beteringhe, A., Nuță, D. C., Chiriță, C., Tociu, M., Negreș, S., ... & Măruțescu, L. (2021). Synthesis and Anticancer Evaluation of New 1, 3, 4-Oxadiazole Derivatives. Pharmaceuticals, 14(5), 438. [Link]

[5]Kumar, S., & Narasimhan, B. (2018). Novel 2,5-disubstituted-1,3,4-oxadiazoles as anti-inflammatory drugs. Central European Journal of Immunology, 43(3), 267. [Link]

[3]Greene, L. M., Fleury, F., Hesketh, E. L., Phelan, J. P., Ní Chárthaigh, D., Zisterer, D. M., ... & Meegan, M. J. (2010). Design, synthesis, and biological evaluations of 2, 5-diaryl-2, 3-dihydro-1, 3, 4-oxadiazoline analogs of combretastatin-A4. Journal of medicinal chemistry, 53(3), 1213-1225. [Link]

[12]Gąsiorowska, J., & Maliszewska, J. (2021). Antimicrobial Activity of 1, 3, 4-Oxadiazole Derivatives. Molecules, 26(13), 3985. [Link]

[13]Li, Y., Zhang, Y., Wang, Y., Li, Y., & Zhang, Y. (2024). Design, Synthesis, and Biological Evaluation of 1, 2, 4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Journal of Medicinal Chemistry. [Link]

[14]Kamal, A., Reddy, M. K., Sreekanth, K., Kumar, G. B., & Shaik, A. B. (2023). Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1, 3, 4-oxadiazol-2-yl) amino) phenol Analogues: An Insight into Experimental and Theoretical Studies. Molecules, 28(16), 6097. [Link]

[15]Costa, M., Dias, T. A., Brito, A., Proença, F., & Sousa, E. (2023). Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies. Molecules, 28(22), 7543. [Link]

[16]Wang, B. L., Liu, X. H., Zhang, J. P., & Li, Z. M. (2012). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. Chinese Journal of Organic Chemistry, 32(11), 2135-2140. [Link]

[17]Gąsiorowska, J., & Maliszewska, J. (2021). Antimicrobial Activity of 1, 3, 4-Oxadiazole Derivatives. Molecules, 26(13), 3985. [Link]

[4]Al-Ghorbani, M., & Al-Salahi, R. (2022). Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Rasayan Journal of Chemistry, 15(4), 2534-2539. [Link]

[18]Kumar, S., & Narasimhan, B. (2020). Synthesis of 2-aryl-5-(arylsulfonyl)-1, 3, 4-oxadiazoles as potent antibacterial and antioxidant agents. Journal of the Turkish Chemical Society Section A: Chemistry, 7(3), 857-870. [Link]

[19]Hamad, A. J., Atia, A. J. K., Al-Marjani, M. F., Abdullah, S., Al-Bayti, R. I., & Batah, E. H. (2019). Synthesis and anti-microbial activity of new 4-carboxylic imidazole derivatives. Biomedical and Pharmacology Journal, 12(1), 241-250. [Link]

[20]Singh, P., & Singh, A. (2023). Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents. ACS omega, 8(9), 8829-8840. [Link]

[21]Kumar, A., & Kumar, R. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Journal of Drug Delivery and Therapeutics, 12(5), 214-225. [Link]

[22]Velihina, Y., Velihin, R., Shablykin, O., Rusanov, E., Vovk, M., & Brovarets, V. (2022). Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1, 3-Oxazoles. Molecules, 27(18), 5899. [Link]

[23]Greene, L. M., Fleury, F., Hesketh, E. L., Phelan, J. P., Ní Chárthaigh, D., Zisterer, D. M., ... & Meegan, M. J. (2010). Design, Synthesis, and Biological Evaluations of 2, 5-Diaryl-2, 3-dihydro-1, 3, 4-oxadiazoline Analogs of Combretastatin-A4. Journal of medicinal chemistry, 53(3), 1213-1225. [Link]

Sources

Comparative study of oxazole and thiazole carboxylic acids in synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the choice between oxazole and thiazole scaffolds is often dictated by bioisosteric replacement strategies to modulate potency, metabolic stability, and solubility.[1] While both heterocycles serve as bioisosteres for amide bonds, their carboxylic acid derivatives—Oxazole-4-carboxylic acid and Thiazole-4-carboxylic acid —exhibit distinct reactivity profiles that critically impact synthetic efficiency.[2]

This guide objectively compares these two building blocks, highlighting the "Chalcogen Effect" (Oxygen vs. Sulfur) on aromaticity, acidity, and coupling stability.[1] We provide evidence-based protocols to navigate the instability of oxazole intermediates and leverage the robustness of thiazole counterparts.[2]

Physicochemical & Reactivity Profile[1]

The fundamental difference lies in the electronegativity and orbital size of the heteroatom (O vs. S).[1] Oxygen is more electronegative (


) than sulfur (

), but sulfur’s larger 3p orbitals allow for better orbital overlap with carbon’s 2p orbitals in the aromatic system, rendering the thiazole ring more aromatic and stable than the oxazole ring.[1]
Table 1: Comparative Properties of 4-Carboxylic Acid Derivatives
FeatureOxazole-4-Carboxylic Acid Thiazole-4-Carboxylic Acid Synthetic Implication
Aromaticity Low (Diene-like character)High (Benzenoid character)Oxazoles are more prone to ring-opening and cycloadditions (Diels-Alder).[2]
Acid Stability Low (Prone to decarboxylation)High (Robust)Oxazole acids require mild handling; avoid high heat in acidic media.[1]
pKa (COOH) ~3.39 ~3.0 - 3.5 Both are stronger acids than benzoic acid (4.2), but oxazole is slightly more acidic due to O-electronegativity.[1]
C2-Proton Acidity High (pKa ~20)Moderate (pKa ~29)C2-lithiation is easier for oxazoles but the ring-opened isocyanide intermediate is unstable.[2]
Coupling Risk High (Azlactone formation)Low Oxazole activation often leads to racemization via azlactone intermediates.[1][2]

Synthetic Accessibility & Stability[1]

Thiazole: The "Hantzsch" Workhorse

Thiazole-4-carboxylic acids are synthetically robust.[2] The industry standard Hantzsch Thiazole Synthesis involves the condensation of thioamides with


-haloketones.[2] This reaction is highly scalable and the resulting thiazole ring is stable against harsh acidic or basic hydrolysis.[2]
  • Key Advantage: The resulting carboxylic acid resists thermal decarboxylation, allowing for standard amide coupling protocols (e.g., EDC/HOBt or HATU) without special precautions .[1]

Oxazole: The "Robinson-Gabriel" Tightrope

Oxazole synthesis is more precarious.[2] The Robinson-Gabriel synthesis (cyclodehydration of 2-acylaminoketones) is common but requires harsh dehydrating agents (POCl


, H

SO

).[1]
  • Critical Instability: Oxazole-4-carboxylic acids, particularly 5-hydroxy derivatives, are notoriously unstable.[2] They readily undergo decarboxylation to form ylides or decompose into nitriles and ketones under thermal stress .[1]

  • The "Azlactone" Trap: During peptide coupling, activation of the oxazole carboxylic acid can lead to intramolecular cyclization to form an azlactone (oxazolone) .[1] This intermediate is chemically reactive and prone to racemization before the amine nucleophile attacks, leading to loss of stereochemical integrity in the final drug product .[1]

Experimental Protocols

Protocol A: Robust Coupling of Thiazole-4-Carboxylic Acid

Use this for standard library synthesis where speed and yield are prioritized.[2]

Reagents: Thiazole-4-COOH (1.0 eq), Amine (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq), DMF.[1]

  • Dissolution: Dissolve Thiazole-4-carboxylic acid in anhydrous DMF (0.2 M).

  • Activation: Add DIPEA followed by HATU. Stir at RT for 5 minutes. Note: The solution will turn yellow; no decomposition occurs.

  • Coupling: Add the amine. Stir for 2-4 hours at RT.[2]

  • Workup: Dilute with EtOAc, wash with 1N HCl (thiazole ring is stable to acid wash), sat. NaHCO

    
    , and brine.[1]
    
  • Yield: Typically >85%.

Protocol B: Controlled Coupling of Oxazole-4-Carboxylic Acid

Use this to prevent decarboxylation and azlactone-mediated racemization.[2]

Reagents: Oxazole-4-COOH (1.0 eq), Amine (1.0 eq), COMU (1.0 eq), Oxyma Pure (1.0 eq), TMP (2,4,6-trimethylpyridine) (2.0 eq), DMF at 0°C .

  • Pre-Cooling: Dissolve Oxazole-4-carboxylic acid and Oxyma Pure in DMF and cool to 0°C . Rationale: Low temperature suppresses thermal decarboxylation.[1]

  • Base Selection: Add TMP (collidine) instead of DIPEA. Rationale: Weaker bases reduce the rate of azlactone formation and C2-deprotonation.

  • Activation: Add COMU. Stir at 0°C for 10 min.

  • Coupling: Add amine and stir at 0°C for 1 hour, then slowly warm to RT over 2 hours.

  • Workup: Avoid strong acid washes. Wash with 5% citric acid (milder) and brine.[2]

  • Yield: Typically 60-75% (lower due to sensitivity).

Decision Framework & Mechanism Visualization

The following diagram illustrates the critical decision path for medicinal chemists and the mechanistic risk of azlactone formation inherent to oxazoles.

G Start Select Heterocycle Acid Thiazole Thiazole-4-COOH Start->Thiazole Bioisostere: S Oxazole Oxazole-4-COOH Start->Oxazole Bioisostere: O T_Path High Aromaticity Stable to Acid/Base Thiazole->T_Path O_Path Low Aromaticity Prone to Decarboxylation Oxazole->O_Path T_Action Standard HATU/DIPEA Coupling T_Path->T_Action O_Risk Risk: Azlactone Formation (Racemization) O_Path->O_Risk O_Mitigation Protocol B: 0°C, Oxyma/COMU Weak Base (TMP) O_Risk->O_Mitigation Required Strategy

Figure 1: Decision matrix for selecting coupling conditions. Oxazoles require specific mitigation strategies to avoid racemization via azlactone intermediates.

References

  • PubChem.[1][2] (n.d.). 4-Thiazolecarboxylic acid.[2][3] National Library of Medicine.[2] Retrieved October 26, 2023, from [Link][1]

  • Wikipedia.[1][2] (n.d.). Thiazole.[1][2][3][4] Retrieved October 26, 2023, from [Link][1]

  • ChemRxiv. (2019).[2] Accessing diverse azole carboxylic acid building blocks via mild C-H carboxylation. Retrieved October 26, 2023, from [Link][1]

  • Journal of the Brazilian Chemical Society.[2] (2013).[1][2] Old Drawback on Azlactone Formation Revealed by a Combination of Theoretical and Experimental Studies. Retrieved October 26, 2023, from [Link][1]

Sources

A Technical Guide to the In Vitro and In Vivo Correlation of 2,5-Dimethyl-1,3-oxazole-4-carboxylic Acid Activity and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the biological activities of 2,5-Dimethyl-1,3-oxazole-4-carboxylic acid and its structurally related analogs. While direct experimental data for the parent compound is limited in publicly accessible literature, this document establishes a predictive framework for its potential efficacy by examining the in vitro and in vivo performance of closely related 2,5-disubstituted oxazole and oxadiazole derivatives. The following sections detail the anti-inflammatory and antimicrobial potential of this class of compounds, offering insights into their mechanisms of action and translational potential.

Introduction to the 2,5-Disubstituted Oxazole Scaffold

The oxazole ring is a versatile five-membered heterocyclic motif that has garnered significant interest in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1] The 2,5-disubstitution pattern, in particular, offers a valuable scaffold for the development of novel therapeutics. The inclusion of a carboxylic acid moiety at the 4-position, as seen in 2,5-Dimethyl-1,3-oxazole-4-carboxylic acid, can enhance the molecule's reactivity and potential for biological target engagement. This guide will explore the anti-inflammatory and antimicrobial activities of this structural class, drawing on experimental data from published studies on relevant analogs.

Comparative In Vitro Activity

The in vitro activity of oxazole and its bioisosteric oxadiazole analogs has been evaluated across several key therapeutic areas. This section compares the performance of these compounds in antimicrobial and anti-inflammatory assays.

Antimicrobial and Anti-biofilm Efficacy

Derivatives of 2,5-disubstituted oxazole-4-carboxylic acid have demonstrated potential in combating bacterial biofilms, which are notoriously resistant to conventional antibiotics.

Table 1: In Vitro Antimicrobial and Anti-biofilm Activity of 2,5-Disubstituted Oxazole/Oxadiazole Analogs

Compound ClassTarget OrganismAssay TypeKey FindingsReference
2,5-Disubstituted Oxazole-4-Carboxylic Acid DerivativesStaphylococcus aureusBiofilm Formation Inhibition65-79% inhibition at 250 µg/mL[1][2]
2,5-Disubstituted Oxazole-4-Carboxylic Acid DerivativesVarious Bacteria and FungiMinimum Inhibitory Concentration (MIC)Weak-to-moderate antimicrobial activity[1][2]
2,5-Disubstituted 1,3,4-Oxadiazole DerivativesGram-positive and Gram-negative bacteriaMinimum Inhibitory Concentration (MIC)Comparable activity to first-line drugs[3][4]
2,5-Dimethylphenyl Scaffold DerivativesWide range of microorganismsGeneral Antimicrobial ActivityKnown structural feature in antimicrobial compounds
Oxazole Derivative (5H6)Streptococcus mutansBiofilm Formation InhibitionSignificant inhibition without bactericidal effects[5]

The data indicates that while the direct antimicrobial activity (MIC) of some oxazole-4-carboxylic acid derivatives may be modest, their strength lies in the inhibition of biofilm formation.[1][2] This is a crucial therapeutic strategy, as biofilms are a major contributor to chronic and recurrent infections. The broader antimicrobial potential of the 2,5-dimethylphenyl scaffold suggests that modifications to the core structure could enhance direct bactericidal or fungicidal activity.[6]

Anti-inflammatory and Antioxidant Potential

Oxazole derivatives have shown promise as anti-inflammatory agents, with some analogs exhibiting potent activity in vitro.

Table 2: In Vitro Anti-inflammatory and Antioxidant Activity of Oxazole/Oxadiazole Analogs

Compound ClassAssay TypeKey FindingsReference
Flurbiprofen-based Oxadiazole DerivativesCOX-2 InhibitionSelective COX-2 inhibition (up to 70.14%)[7]
2,5-Disubstituted 1,3,4-Oxadiazole DerivativesAntioxidant (Nitric Oxide Scavenging)Good antioxidant activity (81.96% scavenging)[8]
Naphthoxazole DerivativesInhibition of Inflammatory PathwaysInhibition of LOX, NF-kB, and IRF pathways[9]
2,5-Disubstituted-1,3,4-Oxadiazole DerivativesAntioxidant ActivityComparable activity to first-line drugs[3]

The in vitro data strongly suggests that the oxazole and oxadiazole scaffolds can be tailored to target key inflammatory mediators like COX-2 and pro-inflammatory signaling pathways such as NF-kB.[7][9] The antioxidant properties observed in some analogs further contribute to their potential as anti-inflammatory agents by mitigating oxidative stress, a key component of the inflammatory response.[8][10]

In Vivo Correlation and Performance

Translating in vitro findings to in vivo efficacy is a critical step in drug development. This section examines the available in vivo data for oxazole and oxadiazole derivatives in animal models.

Anti-inflammatory Activity in Animal Models

The carrageenan-induced paw edema model is a standard preclinical assay for evaluating acute inflammation. Several studies have demonstrated the in vivo anti-inflammatory potential of oxazole and oxadiazole derivatives using this model.

Table 3: In Vivo Anti-inflammatory Activity of Oxazole/Oxadiazole Analogs

Compound ClassAnimal ModelKey FindingsReference
Flurbiprofen-based Oxadiazole DerivativesCarrageenan-induced paw edema (mice)Up to 88.33% edema inhibition[7]
Novel Oxazole DerivativesCarrageenan-induced paw edema (rat)Significant anti-inflammatory activity[11][12]
Targeted Oxazole DerivativesPaw tissue antioxidant activityImproved oxidative stress and restored cellular damage[10]

These in vivo studies provide compelling evidence that the anti-inflammatory effects observed in vitro translate to a reduction in inflammation in a living organism. The significant edema inhibition by flurbiprofen-based oxadiazole derivatives highlights the potential of this chemical class for developing potent anti-inflammatory drugs.[7] Furthermore, the observed improvement in tissue antioxidant status in vivo suggests a mechanism that goes beyond simple enzyme inhibition to include the modulation of the broader inflammatory environment.[10]

Antimicrobial and Anti-biofilm Efficacy in Animal Models

Demonstrating the efficacy of anti-biofilm agents in vivo is challenging but crucial. Studies utilizing rat and insect models have provided initial proof-of-concept for oxazole derivatives.

Table 4: In Vivo Antimicrobial and Anti-biofilm Activity of Oxazole Analogs

CompoundAnimal ModelKey FindingsReference
Oxazole Derivative (5H6)Dental caries (rat)Significantly reduced incidence and severity of caries[5]
Imidazole DerivativeGalleria mellonella larvaeSignificant antifungal activity against Candida species[13]

The success of the oxazole derivative 5H6 in a rat dental caries model is particularly noteworthy.[5] It demonstrates that an agent that primarily inhibits biofilm formation in vitro can have a significant therapeutic effect in a complex in vivo environment. The use of the Galleria mellonella model for assessing antifungal activity provides a valuable and ethical alternative to mammalian models for initial in vivo screening.[13]

Experimental Protocols

To facilitate further research and validation, this section provides detailed methodologies for key in vitro and in vivo assays based on the referenced literature.

In Vitro Biofilm Inhibition Assay

This protocol is adapted from studies on the anti-biofilm activity of oxazole derivatives against S. aureus.

Protocol:

  • Bacterial Culture: Grow Staphylococcus aureus in Tryptic Soy Broth (TSB) supplemented with 0.5% glucose overnight at 37°C.

  • Preparation of Test Compounds: Dissolve 2,5-Dimethyl-1,3-oxazole-4-carboxylic acid or its analogs in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare serial dilutions in TSB.

  • Assay Setup: In a 96-well flat-bottom microtiter plate, add 100 µL of the bacterial suspension (adjusted to an OD600 of 0.05) to each well.

  • Treatment: Add 100 µL of the test compound dilutions to the wells. Include a vehicle control (solvent only) and a positive control (a known biofilm inhibitor).

  • Incubation: Incubate the plate at 37°C for 24 hours without shaking.

  • Quantification of Biofilm:

    • Carefully remove the planktonic cells by washing the wells twice with phosphate-buffered saline (PBS).

    • Fix the remaining biofilm with 200 µL of methanol for 15 minutes.

    • Stain the biofilm with 200 µL of 0.1% crystal violet solution for 10 minutes.

    • Wash the wells with water to remove excess stain and allow to air dry. . Solubilize the stained biofilm with 200 µL of 33% acetic acid.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of biofilm inhibition relative to the vehicle control.

In Vivo Carrageenan-Induced Paw Edema Model

This protocol is a standard method for evaluating the anti-inflammatory activity of test compounds.

Protocol:

  • Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice for at least one week under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with free access to food and water.

  • Grouping and Dosing: Divide the animals into groups (n=6-8 per group):

    • Vehicle Control (e.g., 0.5% carboxymethyl cellulose)

    • Positive Control (e.g., Indomethacin or Flurbiprofen, 10 mg/kg)

    • Test Compound Groups (various doses)

  • Compound Administration: Administer the test compounds and controls orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.

  • Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group at each time point.

Mechanistic Insights and Signaling Pathways

The biological activities of 2,5-disubstituted oxazole derivatives are likely mediated through the modulation of specific signaling pathways.

Anti-inflammatory Signaling

anti_inflammatory_pathway Inflammatory Stimulus Inflammatory Stimulus Cell Membrane Cell Membrane Inflammatory Stimulus->Cell Membrane NF-kB Pathway NF-kB Pathway Inflammatory Stimulus->NF-kB Pathway Arachidonic Acid Arachidonic Acid Cell Membrane->Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Oxazole Derivatives Oxazole Derivatives Oxazole Derivatives->COX-2 Inhibition Oxazole Derivatives->NF-kB Pathway Inhibition Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-kB Pathway->Pro-inflammatory Cytokines Pro-inflammatory Cytokines->Inflammation

Anti-biofilm Experimental Workflow

anti_biofilm_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Correlation Bacterial Culture Bacterial Culture Biofilm Formation Assay Biofilm Formation Assay Bacterial Culture->Biofilm Formation Assay MIC Determination MIC Determination Bacterial Culture->MIC Determination Biofilm Inhibition Biofilm Inhibition Biofilm Formation Assay->Biofilm Inhibition Bactericidal Activity Bactericidal Activity MIC Determination->Bactericidal Activity Animal Model Selection Animal Model Selection Biofilm Inhibition->Animal Model Selection Bactericidal Activity->Animal Model Selection Treatment Regimen Treatment Regimen Animal Model Selection->Treatment Regimen Efficacy Assessment Efficacy Assessment Treatment Regimen->Efficacy Assessment Reduced Infection/Biofilm Reduced Infection/Biofilm Efficacy Assessment->Reduced Infection/Biofilm 2,5-Dimethyl-1,3-oxazole-4-carboxylic Acid Analogs 2,5-Dimethyl-1,3-oxazole-4-carboxylic Acid Analogs 2,5-Dimethyl-1,3-oxazole-4-carboxylic Acid Analogs->Bacterial Culture

Conclusion and Future Directions

While direct experimental data on 2,5-Dimethyl-1,3-oxazole-4-carboxylic acid remains to be published, the collective evidence from its structural analogs strongly suggests its potential as a bioactive molecule. The 2,5-disubstituted oxazole-4-carboxylic acid scaffold demonstrates promising anti-inflammatory and anti-biofilm properties in both in vitro and in vivo models. Future research should focus on the direct synthesis and evaluation of 2,5-Dimethyl-1,3-oxazole-4-carboxylic acid to confirm these predicted activities. Further structure-activity relationship (SAR) studies will be crucial to optimize the potency and pharmacokinetic properties of this promising class of compounds.

References

  • Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents. National Institutes of Health.

  • Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives. National Institutes of Health.

  • Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives. MDPI.

  • Macrooxazoles A–D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma. MDPI.

  • Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. National Institutes of Health.

  • Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies. MDPI.

  • Synthesis of 2,5-disubstituted oxazoles and oxazolines catalyzed by ruthenium(II) porphyrin and simple copper salts. PubMed.

  • (PDF) Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. ResearchGate.

  • Macrooxazoles A-D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma. PubMed.

  • Inhibition of Streptococcus mutans Biofilm Formation by an Oxazole Derivative. American Association for Dental Research.

  • Synthesis and cytotoxic activities of some 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives on androgen-dependent (LNCaP) and androgen-independent (PC3) human prostate cancer cell lines. PubMed.

  • The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. PubMed.

  • Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives. MDPI.

  • In Silico and In Vitro Assessment of Antimicrobial and Antibiofilm Activity of Some 1,3-Oxazole-Based Compounds and Their Isosteric Analogues. MDPI.

  • Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. National Institutes of Health.

  • In vivo anti-inflammatory evaluation of oxadiazole derivatives bearing flurbiprofen moiety using experimental and computational approaches. National Institutes of Health.

  • Development of benzo[1][3]oxazines as biofilm inhibitors and dispersal agents against Vibrio cholerae. National Institutes of Health.

  • Azole-Based Compounds That Are Active against Candida Biofilm: In Vitro, In Vivo and In Silico Studies. MDPI.

  • Development of benzimidazole-based derivatives as antimicrobial agents and their synergistic effect with colistin against gram-negative bacteria. PubMed.

  • Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Journal of Drug Delivery and Therapeutics.

  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. MDPI.

  • Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. ResearchGate.

Sources

Head-to-Head: Catalytic Architectures for Oxazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Medicinal Chemists and Process Engineers

Executive Summary: The Shift from Stoichiometry to Catalysis

The oxazole moiety is a pharmacophore cornerstone, ubiquitous in bioactive natural products (e.g., Disorazole, Hennoxazole) and synthetic therapeutics. Historically, the Robinson-Gabriel cyclodehydration—relying on stoichiometric dehydrating agents like POCl₃, H₂SO₄, or Burgess reagent—dominated the field. While reliable, these methods often suffer from harsh conditions, poor atom economy, and intolerance to acid-sensitive functionalities.

This guide evaluates the modern catalytic alternatives that have superseded traditional methods.[1] We present a head-to-head analysis of Gold (Au) , Copper (Cu) , and Iodine (I₂) catalysis.

The Verdict Upfront:

  • Select Gold (Au) for maximum atom economy and mildest conditions via cycloisomerization of propargyl amides.

  • Select Copper (Cu) for cost-effective oxidative coupling of ketones and amides.

  • Select Iodine (I₂) for metal-free, sustainable synthesis under aerobic or mild oxidative conditions.

Head-to-Head Performance Matrix

The following data aggregates performance metrics across standard substrate scopes (aryl/alkyl substituted oxazoles).

FeatureGold (Au) Catalysis Copper (Cu) Catalysis Iodine (I₂) / Hypervalent Iodine
Primary Mechanism Cycloisomerization (5-exo-dig)Oxidative Cyclization / CouplingOxidative Cyclization
Atom Economy High (100% in isomerizations)Moderate (Requires oxidant/ligand)Moderate to Low (Stoichiometric oxidant often needed)
Typical Loading 1 – 5 mol%5 – 20 mol%10 – 20 mol% (or stoichiometric)
Reaction Temp RT – 50 °C 80 – 120 °C60 – 100 °C
Funct.[2] Group Tolerance Excellent (Acid/Base sensitive OK)Good (Sensitive to oxidation)Moderate (Oxidant sensitive)
Cost Profile

$ (High)
$ (Low)$ (Low)
Scalability Moderate (Cost limits)High High
Green Score High (Low waste, mild)Moderate (Solvent/Ligand dependent)High (Metal-free, biodegradable)

Deep Dive: Gold (Au) Catalyzed Cycloisomerization

The "Precision Tool" for Propargyl Amides

Gold catalysis, particularly Au(I) and Au(III), has revolutionized oxazole synthesis by enabling the direct cycloisomerization of


-propargyl amides. This pathway is non-oxidative, meaning it requires no external oxidant, generating water or simple proton shifts as the only "byproduct."
Mechanism of Action

The reaction proceeds via the activation of the alkyne by the soft Lewis acid (Au), followed by nucleophilic attack of the amide oxygen (5-exo-dig cyclization).

GoldMechanism Start N-Propargyl Amide Complex Au-Alkyne π-Complex Start->Complex + AuCl3 / AgSbF6 Cyclized Vinyl-Au Intermediate (5-exo-dig) Complex->Cyclized Intramolecular O-Attack Proto Protodeauration Cyclized->Proto + H+ Proto->Complex Catalyst Regeneration Product 2,5-Disubstituted Oxazole Proto->Product - Au Catalyst

Figure 1: Au(III)-catalyzed cycloisomerization pathway via 5-exo-dig cyclization.

Validated Protocol: AuCl₃ Catalyzed Synthesis

Based on methodology established by Hashmi et al. and subsequent optimizations.

Reagents:

  • 
    -propargyl amide (1.0 equiv)
    
  • AuCl₃ (5 mol%)

  • Dichloromethane (DCM) (anhydrous)

Step-by-Step Workflow:

  • Preparation: In a flame-dried Schlenk tube under argon, dissolve the

    
    -propargyl amide (0.5 mmol) in anhydrous DCM (2.0 mL).
    
  • Catalyst Addition: Add AuCl₃ (0.025 mmol, 5 mol%) rapidly in one portion. Note: For acid-sensitive substrates, use cationic gold (e.g., [Au(PPh3)]SbF6) to avoid traces of HCl.

  • Reaction: Stir the mixture at Room Temperature (25 °C). Monitor via TLC (typically 1–4 hours). The reaction is complete when the starting alkyne spot disappears.

  • Workup: Filter the mixture through a short pad of silica gel to remove gold particles. Wash with Et₂O.

  • Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Hexane/EtOAc) to yield the oxazole.

Why this works: The high affinity of Gold for


-systems (alkynes) allows activation without interacting strongly with the amide nitrogen, preventing catalyst poisoning.

Deep Dive: Iodine (I₂) Mediated Oxidative Cyclization

The "Green" Metal-Free Alternative

For laboratories avoiding heavy metals, Iodine (or hypervalent iodine reagents like PIDA/PIFA) offers a robust route.[3] Unlike the Gold route which rearranges the skeleton, this method typically involves an oxidative cyclization of enamides or ketones with benzylamines.

Mechanism of Action

This pathway usually involves the iodination of the double bond (or enol), followed by intramolecular nucleophilic attack and subsequent elimination of HI (oxidative aromatization).

IodineMechanism Start Enamide / Ketone+Amine IodoInt α-Iodo Imine/Enamine Start->IodoInt + I2 / TBHP Cyclic Oxazoline Intermediate IodoInt->Cyclic Cyclization (-HI) Aromatization Oxidative Elimination Cyclic->Aromatization Oxidation Product Trisubstituted Oxazole Aromatization->Product - 2H

Figure 2: Iodine-mediated oxidative cyclization mechanism.

Validated Protocol: I₂/TBHP System

A widely applicable "green" protocol for 2,4,5-trisubstituted oxazoles.

Reagents:

  • Enamide (or Benzylamine + 1,3-diketone) (1.0 equiv)

  • Iodine (I₂) (20 mol%)

  • TBHP (tert-Butyl hydroperoxide) (2.0 equiv, 70% aq. solution)

  • Solvent: Toluene or Ethyl Acetate

Step-by-Step Workflow:

  • Assembly: To a reaction vial, add the enamide substrate (0.5 mmol), I₂ (0.1 mmol), and Toluene (3 mL).

  • Oxidant Addition: Add TBHP (1.0 mmol) dropwise.

  • Heating: Seal the vial and heat to 80 °C. Stir for 6–12 hours. The solution typically turns dark red/brown.

  • Quenching: Cool to RT. Add saturated aq. Na₂S₂O₃ (sodium thiosulfate) to quench excess iodine (color change from brown to clear/yellow).

  • Extraction: Extract with EtOAc (3x). Dry combined organics over Na₂SO₄.

  • Purification: Silica gel chromatography.

Why this works: Iodine acts as a mild Lewis acid and a radical initiator (with TBHP), facilitating the C-O bond formation and subsequent dehydrogenation without toxic transition metals.

Decision Matrix: Selecting the Right Catalyst

Use this logic flow to determine the optimal catalyst for your specific drug candidate or intermediate.

DecisionMatrix Start Start: Precursor Type? Propargyl Propargyl Amide? Start->Propargyl Ketone Ketone + Amine? Start->Ketone AcidSens Acid Sensitive Groups Present? Propargyl->AcidSens MetalTol Strict Metal Limits (ppm)? Ketone->MetalTol UseAu Use GOLD (AuCl3) (High Atom Economy) AcidSens->UseAu Yes (Mild) UseCu Use COPPER (Cu(OTf)2) (Cost Effective) AcidSens->UseCu No (Cheaper) MetalTol->UseCu No (Standard) UseI2 Use IODINE (I2/TBHP) (Green/Metal-Free) MetalTol->UseI2 Yes (Avoid Metals)

Figure 3: Strategic decision tree for catalyst selection.

References

  • Hashmi, A. S. K. , et al. (2004). Gold Catalysis: Mild Conditions for the Synthesis of Oxazoles from N-Propargylcarboxamides. Organic Letters. Link

  • Buchwald, S. L. , & Cheung, C. W. (2012).[4] Copper-Catalyzed Oxidative Cyclization of Enamides to Oxazoles via Vinylic C-H Bond Functionalization. Journal of Organic Chemistry. Link

  • Jiang, H. , et al. (2010).[4] Iodine-Mediated Oxidative Cyclization for the Synthesis of Oxazoles. Organic Letters. Link

  • Wipf, P. , & Miller, C. P. (1993).[5] A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry. Link

  • Liu, Y. , et al. (2021).[6][7] Merging Gold/Copper Catalysis and Copper/Photoredox Catalysis: An Approach to Alkyl Oxazoles. Journal of Organic Chemistry. Link

Sources

Safety Operating Guide

Proper Disposal Procedures: 2,5-Dimethyl-1,3-oxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the technical specifications, hazard profile, and validated disposal workflows for 2,5-Dimethyl-1,3-oxazole-4-carboxylic acid .

Part 1: Executive Safety Summary (Immediate Action)

Stop and Verify: Before handling waste, confirm the chemical identity. There is a common CAS registry confusion regarding oxazole derivatives.

  • Target Compound: 2,5-Dimethyl-1,3-oxazole-4-carboxylic acid[1][2][3]

  • Correct CAS: 23000-14-8 [1]

  • Common Mismatch: Do not confuse with 2-Phenyl-1,3-oxazole-4-carboxylic acid (CAS 23012-16-0).

Emergency Response & Spill Control
ScenarioImmediate Action Protocol
Spill (Solid) Do not create dust. Dampen slightly with inert absorbent (vermiculite) if necessary to prevent airborne particles. Sweep into a dedicated solid waste container.
Spill (Liquid) Absorb with chemically inert pads or vermiculite. Do not use combustible materials like sawdust.
Skin Contact Wash with soap and water for 15 minutes. This compound is an irritant and potential sensitizer.
Eye Contact Rinse cautiously with water for 15 minutes.[4][5] Remove contact lenses.[4][5][6][7] Seek medical attention if irritation persists.

Part 2: Chemical Profile & Hazard Assessment

To dispose of this chemical safely, you must understand its physicochemical behavior in a waste stream. As a carboxylic acid attached to a heterocyclic ring, its acidity and stability dictate its segregation.

Physicochemical Properties
PropertyValueImplications for Disposal
Physical State White to off-white solidDispose as Solid Hazardous Waste if pure.
pKa (Predicted) ~4.01Weakly acidic. Incompatible with strong bases (exothermic neutralization) and strong oxidizers.
Solubility Soluble in Methanol, DMSO; slightly soluble in waterAqueous solutions may require pH adjustment before waste stream classification.
Molecular Weight 141.12 g/mol N/A
GHS Hazard Classification
  • Skin Irritation: Category 2 (H315)

  • Eye Irritation: Category 2A (H319)

  • STOT-SE: Category 3 (Respiratory Irritation) (H335)

Part 3: Waste Segregation Logic

The "Why" Behind the Protocol

Scientific integrity in waste management relies on chemical compatibility . 2,5-Dimethyl-1,3-oxazole-4-carboxylic acid acts as a weak organic acid.

  • Segregation: It must be kept separate from oxidizing agents (e.g., nitric acid, perchlorates) to prevent the formation of unstable intermediates or heat generation.

  • Base Sensitivity: While it reacts with bases, mixing concentrated solid acid with strong alkali (e.g., NaOH pellets) in a waste bin can generate sufficient heat to melt plastic containers or vaporize volatile solvents.

  • Environmental Fate: As a heterocyclic compound, it should never be disposed of down the drain. Municipal water treatment systems are not designed to degrade substituted oxazoles effectively.

Disposal Decision Tree (Visualization)

DisposalWorkflow cluster_legend Protocol Logic Start Waste Generation: 2,5-Dimethyl-1,3-oxazole-4-carboxylic acid StateCheck Determine Physical State Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Powder/Crystals Liquid Solution / Reaction Mixture StateCheck->Liquid Dissolved SolidBin Segregate: Solid Hazardous Waste (Label: Organic Acid / Irritant) Solid->SolidBin Double Bag & Tag SolventCheck Identify Solvent System Liquid->SolventCheck Halogenated Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated Solvent (e.g., MeOH, DMSO, Water) SolventCheck->NonHalogenated No Halogens HaloBin Waste Stream A: Halogenated Organic Waste Halogenated->HaloBin NonHaloBin Waste Stream B: Non-Halogenated Organic Waste NonHalogenated->NonHaloBin Key Yellow: Decision Point | Green: Final Disposal Stream | Red: Critical Segregation

Figure 1: Operational decision tree for segregating oxazole-derivative waste based on physical state and solvent composition.

Part 4: Detailed Operational Protocols

Protocol A: Disposal of Solid Waste (Pure Compound)

Use this for expired chemicals, surplus solids, or spill cleanup residues.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or the original glass container if intact.

  • Labeling: Attach a hazardous waste tag immediately.

    • Chemical Name: Write fully: "2,5-Dimethyl-1,3-oxazole-4-carboxylic acid". Avoid abbreviations.

    • Hazards: Check "Irritant" and "Toxic" (as a precaution for heterocycles).

  • Secondary Containment: Place the primary container inside a clear, sealable plastic bag (Zip-lock style) to contain any potential dust leakage.

  • Storage: Store in the "Solid Organic" waste area. Do not store next to solid oxidizers.

Protocol B: Disposal of Liquid Waste (Solutions)

Use this for mother liquors, reaction mixtures, or HPLC waste.

  • pH Check (Self-Validating Step):

    • Dip a pH strip into the waste solution.

    • If pH < 3:[5] The solution is acidic.[8][9] Ensure the waste container is compatible (glass or HDPE).

    • If pH > 10: Do not mix with other acidic waste streams without slow, controlled neutralization to prevent heat evolution.

  • Solvent Segregation:

    • Scenario 1 (Halogenated): If dissolved in Dichloromethane (DCM) or Chloroform, pour into the Halogenated Waste carboy.

    • Scenario 2 (Non-Halogenated): If dissolved in Methanol, Ethanol, DMSO, or Water, pour into the Non-Halogenated Organic carboy.

  • Rinsing: Triple-rinse the empty glassware with a small amount of compatible solvent. Add the rinsate to the liquid waste container.

Protocol C: Contaminated Debris

Gloves, weighing boats, paper towels.

  • Trace Contamination: Items with visible powder must be treated as hazardous waste.

  • Bagging: Collect in a dedicated "Dry Solid Hazardous Debris" bag (usually clear or yellow, depending on facility rules).

  • Sealing: When full, tape the bag "gooseneck" style to prevent puff-back of dust when compressed.

Part 5: Regulatory Compliance (US Framework)

  • RCRA Status: This specific compound is not listed on the EPA's "P" (Acutely Hazardous) or "U" (Toxic) lists.

  • Waste Characterization: It is classified as a hazardous waste based on characteristics if it is mixed with flammable solvents (Ignitability - D001) or if the pH is ≤ 2 (Corrosivity - D002).

  • Best Practice: Even if "non-regulated" by strict RCRA definition in its solid form, reputable laboratories manage it as Non-Regulated Chemical Waste sent for incineration to ensure complete thermal destruction of the heterocyclic ring.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary: 2,5-Dimethyl-1,3-oxazole-4-carboxylic acid (CID 2795465).[1] National Library of Medicine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed and Characteristic Wastes. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5-Dimethyl-1,3-oxazole-4-carboxylic acid
Reactant of Route 2
2,5-Dimethyl-1,3-oxazole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.